2-(2,4,6-Trichlorophenyl)acetic acid
Description
Properties
IUPAC Name |
2-(2,4,6-trichlorophenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O2/c9-4-1-6(10)5(3-8(12)13)7(11)2-4/h1-2H,3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVZSZLZMZBHHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CC(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50988884 | |
| Record name | (2,4,6-Trichlorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50988884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69178-44-5 | |
| Record name | Benzeneacetic acid, 2,?,?-trichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2,4,6-Trichlorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50988884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Biological Activity of (2,4,6-trichlorophenyl)acetic acid
Foreword: A Predictive Approach to a Sparsely Studied Compound
While (2,4,6-trichlorophenyl)acetic acid is a distinct chemical entity, the body of publicly available research on its specific biological activity is limited. Therefore, this technical guide adopts a predictive and comparative approach, leveraging the extensive knowledge of its close structural analogs, the chlorophenoxyacetic acid herbicides 2,4-D and 2,4,5-T. The principles of structure-activity relationships within this class of compounds provide a robust framework for inferring the likely biological and toxicological profile of (2,4,6-trichlorophenyl)acetic acid. This guide is intended for researchers, scientists, and drug development professionals who require a deep, mechanistically-grounded understanding of this compound's potential effects.
Chemical and Physical Properties of (2,4,6-trichlorophenyl)acetic acid and Its Analogs
(2,4,6-trichlorophenyl)acetic acid is a member of the chlorophenoxyacetic acid family, characterized by a dichlorinated or trichlorinated phenyl ring linked to an acetic acid moiety via an ether bond.[1] Its chemical structure suggests it shares properties with other synthetic auxins.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| (2,4,6-trichlorophenyl)acetic acid | C₈H₅Cl₃O₂ | 239.48 | 215-217 |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | C₈H₆Cl₂O₃ | 221.04 | 138 |
| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | C₈H₅Cl₃O₃ | 255.48 | 154-158 |
Inferred Mechanism of Action: A Synthetic Auxin
Based on its structural similarity to 2,4-D and 2,4,5-T, (2,4,6-trichlorophenyl)acetic acid is predicted to act as a synthetic auxin.[2][3] Natural auxins, such as indole-3-acetic acid (IAA), are crucial plant hormones that regulate cell division, elongation, and differentiation.[4] Synthetic auxins mimic IAA, but their persistence in plant cells leads to uncontrolled growth and ultimately, death in susceptible species.[5]
The proposed mechanism of action involves the following key steps:
-
Cellular Uptake and Accumulation: (2,4,6-trichlorophenyl)acetic acid likely enters plant cells via active transport and diffusion but is not efficiently removed by efflux transporters, leading to its accumulation.[6]
-
Binding to Auxin Receptors: The accumulated compound is expected to bind to auxin receptors, primarily the TIR1/AFB family of F-box proteins. This binding event promotes the formation of a co-receptor complex with Aux/IAA transcriptional repressors.[7][8]
-
Deregulation of Gene Expression: The formation of this complex targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors unleashes Auxin Response Factors (ARFs), which then modulate the transcription of a wide array of auxin-responsive genes.[7][9]
-
Physiological Disruption: The resulting overstimulation of auxin signaling pathways leads to a cascade of detrimental physiological effects, including epinasty (downward bending of leaves), stem twisting, and uncontrolled cell division and elongation.[10] This ultimately overwhelms the plant's metabolic resources, leading to senescence and death.[11]
Visualizing the Synthetic Auxin Signaling Pathway
The following diagram illustrates the proposed signaling cascade initiated by (2,4,6-trichlorophenyl)acetic acid.
Caption: Proposed mechanism of action for (2,4,6-trichlorophenyl)acetic acid as a synthetic auxin.
Experimental Protocols for Assessing Biological Activity
The following protocols are standard methods for evaluating the auxin-like and herbicidal activity of compounds like (2,4,6-trichlorophenyl)acetic acid.
In Vitro Assays
This assay quantifies the affinity of the test compound for auxin receptors.
Principle: A competitive binding assay using purified TIR1/AFB receptor proteins and a labeled auxin (e.g., radiolabeled IAA) is performed. The ability of (2,4,6-trichlorophenyl)acetic acid to displace the labeled auxin is measured.
Protocol:
-
Protein Purification: Express and purify recombinant TIR1/AFB proteins.
-
Assay Setup: In a 96-well plate, combine the purified receptor, a known concentration of labeled auxin, and varying concentrations of (2,4,6-trichlorophenyl)acetic acid.
-
Incubation: Incubate the plate to allow for competitive binding to reach equilibrium.
-
Separation: Separate the receptor-bound from free-labeled auxin using a suitable method (e.g., filtration, size-exclusion chromatography).
-
Quantification: Measure the amount of bound-labeled auxin (e.g., by scintillation counting for radiolabels).
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of (2,4,6-trichlorophenyl)acetic acid required to inhibit 50% of the specific binding of the labeled auxin.
A classic and sensitive bioassay for auxin activity.[4]
Principle: Auxins inhibit root elongation in Arabidopsis thaliana seedlings at high concentrations. The degree of inhibition is proportional to the auxin activity of the compound.
Protocol:
-
Seed Sterilization: Surface sterilize Arabidopsis thaliana seeds.
-
Plating: Plate the seeds on Murashige and Skoog (MS) agar medium containing a range of concentrations of (2,4,6-trichlorophenyl)acetic acid.
-
Incubation: Incubate the plates vertically in a growth chamber for 5-7 days.
-
Measurement: Measure the primary root length of the seedlings.
-
Data Analysis: Plot root length against the concentration of the test compound to determine the dose-response curve and calculate the concentration that inhibits root growth by 50% (GR₅₀).
In Vivo Assays
This assay assesses the herbicidal activity of the compound on whole plants.
Principle: Susceptible plant species are treated with the test compound, and the resulting phytotoxicity is evaluated over time.
Protocol:
-
Plant Growth: Grow a susceptible broadleaf weed species (e.g., Amaranthus retroflexus) to the 2-4 leaf stage in a greenhouse.
-
Treatment: Apply (2,4,6-trichlorophenyl)acetic acid at various concentrations as a foliar spray. Include a negative control (vehicle only) and a positive control (e.g., 2,4-D).
-
Evaluation: Visually assess plant injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (0 = no injury, 100 = plant death).
-
Biomass Measurement: At the end of the experiment, harvest the above-ground biomass and measure the dry weight.
-
Data Analysis: Determine the dose required to cause 50% visual injury (I₅₀) and the dose required to reduce dry weight by 50% (GR₅₀).
Experimental Workflow for Biological Activity Assessment
Caption: A typical workflow for assessing the biological activity of a potential synthetic auxin herbicide.
Toxicology and Safety Considerations
The toxicological profile of (2,4,6-trichlorophenyl)acetic acid has not been extensively studied. However, significant insights can be drawn from its precursor, 2,4,6-trichlorophenol, and related chlorophenoxy herbicides.
Carcinogenicity
2,4,6-trichlorophenol is classified as a Group B2, probable human carcinogen by the U.S. Environmental Protection Agency.[10] Studies in animal models have shown that oral exposure to 2,4,6-trichlorophenol can lead to an increased incidence of lymphomas, leukemia, and liver cancer.[12] The International Agency for Research on Cancer (IARC) has classified chlorophenoxy herbicides as a group as "possibly carcinogenic to humans" (Group 2B).[13]
Genotoxicity
Studies on 2,4,6-trichlorophenol have shown that it can induce genotoxic effects. While it did not induce mutations at the hprt locus in Chinese hamster cells, it did cause a dose-related increase in hyperdiploidy and micronuclei, suggesting it may cause chromosome malsegregation.[9] In zebrafish, exposure to 2,4,6-trichlorophenol resulted in point mutations in the p53 gene in the liver.[14]
General Toxicity
Chlorophenoxy herbicides can cause a range of toxic effects in animals, including neurotoxicity, reproductive and developmental toxicity, and immunotoxicity, although these effects are generally observed at high doses.[15][16] The acute toxicity of these compounds varies depending on the specific chemical form (acid, salt, or ester).[17]
Synthesis of (2,4,6-trichlorophenyl)acetic acid
A potential synthetic route for (2,4,6-trichlorophenyl)acetic acid involves the reaction of 1,3,5-trichlorobenzene with carbon tetrachloride to form 2,4,6-trichlorobenzotrichloride, which is then reacted with concentrated sulfuric acid. An alternative and more common method for synthesizing phenoxyacetic acids is the reaction of the corresponding chlorophenol with chloroacetic acid.[3]
General Synthesis Protocol
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plant Growth Regulators - Auxins - Phenoxyacetic acid Clinisciences [clinisciences.com]
- 4. Distribution and Elimination of Chlorinated Phenoxyacetic Acids in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genotoxicity of 2,4,6-trichlorophenol in V79 Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,4,6-Trichlorophenol - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Long-term toxicology and carcinogenicity of 2,4,6-trichlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MCPA - Wikipedia [en.wikipedia.org]
- 13. Genotoxic effect of 2,4,6-trichlorophenol on p53 gene in zebrafish liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Four-Chlorophenoxyacetic Acid Treatment Induces the Defense Resistance of Rice to White-Backed Planthopper Sogatella furcifera - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. juniperpublishers.com [juniperpublishers.com]
- 17. CN101429117A - Process for producing 2, 4, 6-trichlorobenzoic acid - Google Patents [patents.google.com]
Synthesis and Mechanistic Evaluation of 2-(2,4,6-Trichlorophenyl)acetic Acid: A Comprehensive Technical Guide
Executive Summary
2-(2,4,6-Trichlorophenyl)acetic acid (CAS: 69178-44-5), historically commercialized as the herbicide "Fenac", is a heavily halogenated phenylacetic acid derivative (1[1]). Beyond its legacy agricultural applications, this compound and its acyl chloride derivatives serve as critical building blocks for modern systemic bactericides (e.g., benalaxyl) and potent anticoagulant rodenticides (2[2]). Synthesizing this sterically hindered, electron-deficient molecule requires careful selection of reaction pathways to overcome the deactivating nature of the three chlorine substituents on the aromatic ring. This whitepaper details the validated synthetic pathways, mechanistic causality, and step-by-step protocols required for high-yield synthesis.
Synthetic Strategies & Pathway Analysis
As a Senior Application Scientist, evaluating a synthetic route requires balancing atom economy, reagent toxicity, and thermodynamic feasibility. Two primary pathways dominate the synthesis of 2-(2,4,6-trichlorophenyl)acetic acid: the Classical Nitrile Route and the modern Catalytic Carbonylation Route.
The Classical Nitrile Route (Nucleophilic Substitution & Hydrolysis)
This is the most robust and historically validated laboratory method (3[3]).
-
Halogenation : 2,4,6-Trichlorotoluene is subjected to radical chlorination to yield 2,4,6-trichlorobenzyl chloride.
-
Cyanation : The benzyl chloride undergoes an S_N2 reaction with an alkali cyanide (e.g., NaCN) to form 2-(2,4,6-trichlorophenyl)acetonitrile.
-
Causality Note : The steric bulk of the ortho-chlorines significantly hinders the standard S_N2 transition state. To overcome this kinetic barrier, the addition of a catalytic amount of Sodium Iodide (NaI) is critical. NaI facilitates an in situ Finkelstein reaction, transiently forming 2,4,6-trichlorobenzyl iodide. Iodine is a vastly superior leaving group compared to chlorine, which accelerates the subsequent nucleophilic attack by the cyanide ion (4[4]).
-
-
Hydrolysis : The nitrile is hydrolyzed under strongly acidic conditions to yield the final carboxylic acid.
The Transition-Metal Catalyzed Carbonylation Route
Recent advancements have introduced direct carbonylation of substituted toluenes as a greener industrial alternative. In this process, 2,4,6-trichlorotoluene is reacted with carbon monoxide (1-50 atm) in the presence of a transition metal catalyst (typically Palladium-based), a ligand, an alcohol, and an oxidant (2[2]).
-
Causality Note : This route elegantly avoids highly toxic cyanide salts and stoichiometric waste. The transition metal undergoes oxidative addition into the activated benzylic bond, followed by migratory insertion of CO, and reductive elimination with an alcohol to form an ester. However, it requires specialized high-pressure reactors, making it more suited for highly optimized industrial continuous-flow setups rather than standard batch lab synthesis.
Fig 1: Divergent synthetic pathways for 2-(2,4,6-Trichlorophenyl)acetic acid.
Quantitative Data: Pathway Comparison
The following table summarizes the operational metrics of the two primary synthetic pathways to assist in workflow selection:
| Metric | Classical Nitrile Route | Catalytic Carbonylation Route |
| Overall Yield | 85 - 92% | 75 - 88% |
| Reaction Time | ~20 hours (Two steps) | ~6 - 12 hours (Single step) |
| Key Reagents | NaCN, NaI, H₂SO₄ | CO gas, Pd-catalyst, Oxidant |
| Toxicity / Hazard | High (HCN generation risk) | Moderate (High pressure CO gas) |
| Scalability | Excellent for batch reactors | Excellent for continuous flow |
| Atom Economy | Low (Generates NaCl, NH₄HSO₄) | High (Catalytic, minimal byproducts) |
Experimental Protocols: The Self-Validating Nitrile System
The following methodologies detail the classical synthesis, optimized for high conversion and purity. The protocols are designed as self-validating systems, where distinct visual and physical cues confirm the success of each mechanistic step.
Protocol A: Cyanation of 2,4,6-Trichlorobenzyl Chloride
Reference Standard: Adapted from CZ301063B6 (4[4], 5[5]).
-
Preparation : In a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 115 g (0.5 mol) of 2,4,6-trichlorobenzyl chloride in 400 mL of anhydrous methanol.
-
Catalyst & Reagent Addition : Add 23.7 g of sodium cyanide (0.48 mol, 98.6% purity) and 3.5 g (23 mmol) of sodium iodide.
-
Safety Imperative: NaCN is highly toxic. This step must be performed strictly in a certified fume hood with active HCN monitors.
-
-
Reaction Execution : Heat the stirred mixture to reflux (approx. 65°C) for 8 hours.
-
Self-Validation: As the reaction progresses, the S_N2 displacement of chloride by cyanide will cause sodium chloride (NaCl) to precipitate out of the methanol solution, turning the mixture into a cloudy suspension. The NaI acts as a nucleophilic catalyst, driving the conversion to 95-98%.
-
-
Workup : Cool the mixture to 40°C. Filter off the precipitated sodium chloride byproduct under a vacuum. Wash the filter cake with 50 mL of warm methanol to ensure complete product recovery.
-
Isolation : Concentrate the combined filtrate under reduced pressure to recover the methanol solvent. The residual brown oil is crude 2-(2,4,6-trichlorophenyl)acetonitrile, which can be purified by vacuum distillation (collecting the fraction at ~140-142°C / 1.30 kPa) or used directly in Protocol B.
Protocol B: Acidic Hydrolysis of 2-(2,4,6-Trichlorophenyl)acetonitrile
-
Preparation : Suspend the crude nitrile (approx. 0.45 mol) in a robust acid mixture consisting of 150 mL of glacial acetic acid and 150 mL of concentrated sulfuric acid (H₂SO₄).
-
Reaction Execution : Heat the mixture to a gentle reflux (110-120°C) for 12 hours.
-
Causality Note: The heavily chlorinated aromatic ring withdraws electron density from the benzylic carbon, making the nitrile highly resistant to basic hydrolysis. The strongly acidic medium forces protonation of the nitrile nitrogen, vastly increasing the electrophilicity of the nitrile carbon. This allows water to attack and form the primary amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and ammonium bisulfate.
-
-
Workup & Self-Validation : Pour the cooled reaction mixture slowly over 500 g of crushed ice with vigorous stirring. The sudden shift in solvent polarity will cause the crude 2-(2,4,6-trichlorophenyl)acetic acid to immediately precipitate as a voluminous white to off-white solid.
-
Purification : Filter the solid precipitate, wash thoroughly with ice-cold distilled water until the filtrate reaches a neutral pH (removing all mineral acids), and recrystallize from an ethanol/water mixture to yield the pure target compound.
Fig 2: Acid-catalyzed hydrolysis mechanism of the nitrile intermediate.
References
- Chlorfenac - AERU - University of Hertfordshire. Pesticide Properties DataBase (PPDB).
- US20130303798A1 - Process for synthesizing phenylacetic acid by carbonylation of toluene. Google Patents.
- CZ301063B6 - Process for preparing benzyl cyanide being optionally substituted on benzene ring. Google Patents.
- CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring. Google Patents.
- Acta Chem. Scand. 9 (1955) No. 6. University of Copenhagen.
- 2,4,6-trichlorophenylacetic acid - CAS号69178-44-5. Molaid Chemical Database.
Sources
- 1. Chlorfenac [sitem.herts.ac.uk]
- 2. US20130303798A1 - Process for synthesizing phenylacetic acid by carbonylation of toluene - Google Patents [patents.google.com]
- 3. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]
- 4. CZ301063B6 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]
- 5. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]
Toxicological and Bioanalytical Profiling of 2-(2,4,6-Trichlorophenyl)acetic Acid: A Technical Whitepaper
Executive Summary & Chemical Context
2-(2,4,6-Trichlorophenyl)acetic acid (2,4,6-TPA, CAS: 69178-44-5) is a heavily halogenated aromatic acid primarily utilized as a high-value intermediate in the synthesis of N-acylalanine systemic fungicides (e.g., benalaxyl) and potent anticoagulant rodenticides [1]. Historically, its sodium salt formulation has been deployed as an agricultural herbicide (often conflated in patent literature with "fenac", its 2,3,6-isomer) for weed control in maize and sugarcane plantations [2].
Understanding the toxicological profile of 2,4,6-TPA requires a rigorous analysis of its structure-activity relationship (SAR). As an application scientist, evaluating this compound means recognizing that its toxicity is not just a function of its functional groups, but of the specific steric and electronic environment created by the symmetrical trichloro-substitution.
Physicochemical Determinants of Toxicity
The toxicokinetics of 2,4,6-TPA are governed by two primary structural features:
-
Steric Hindrance: The ortho-chlorines at positions 2 and 6 create a massive steric shield around the acetic acid moiety. This prevents rapid enzymatic cleavage by microbial amidases and esterases in the soil, leading to prolonged environmental persistence compared to non-halogenated analogs.
-
Electronic Effects & pKa: The highly electronegative chlorine atoms exert a strong inductive pull, significantly increasing the acidity of the carboxylic acid group (pKa ~3.5). At physiological pH (7.4), 2,4,6-TPA is >99.9% ionized. This ionization severely restricts its ability to cross the blood-brain barrier via passive diffusion, limiting neurotoxicity, while simultaneously facilitating rapid renal clearance in mammals.
Quantitative Toxicological Profile
Due to proprietary limitations on the exact 2,4,6-isomer, robust toxicological read-across methodology is applied using its nearly identical structural isomer, 2,3,6-trichlorophenylacetic acid (Chlorfenac) [3]. The compound exhibits low acute mammalian toxicity but presents moderate chronic risks to aquatic ecosystems [4].
| Toxicological Endpoint | Test Model / Organism | Value / Result | Mechanistic Note |
| Acute Oral LD50 | Rat (Rattus norvegicus) | ~3,000 mg/kg | Low acute toxicity; rapid renal clearance prevents lethal accumulation [3]. |
| Acute Aquatic LC50 (96h) | Fish (Leiostomus xanthurus) | 10 - 50 mg/L | Moderately toxic; gill absorption is limited by ionization state [5]. |
| Dermal Irritation | Rabbit (Oryctolagus cuniculus) | Mild to Moderate | Acidic nature causes local protein denaturation at high concentrations. |
| Target Mechanism | Broadleaf Weeds | Auxin Mimicry | Binds TIR1 receptor, causing uncontrolled cell elongation and death. |
Mechanistic Pathways of Toxicity
The biological fate of 2,4,6-TPA diverges sharply between target organisms (plants) and non-target organisms (mammals).
In plants, 2,4,6-TPA acts as a synthetic auxin. It binds to the TIR1/AFB family of F-box proteins, initiating the ubiquitination and subsequent proteasomal degradation of Aux/IAA repressor proteins. This triggers uncontrolled gene expression, leading to lethal epinasty and vascular tissue destruction.
In mammals, the 2,4,6-substitution pattern sterically blocks Phase I Cytochrome P450 (CYP) aromatic hydroxylation. Consequently, the molecule is primarily shunted toward Phase II metabolism, where UDP-glucuronosyltransferases (UGTs) conjugate the free carboxylic acid with glucuronic acid, marking it for rapid urinary excretion.
Fig 1. Metabolic and mechanistic pathways of 2,4,6-TPA in plant vs. mammalian systems.
Field-Proven Experimental Protocols
To generate reliable, reproducible data for regulatory submissions, the following self-validating protocols are strictly employed.
Protocol A: LC-MS/MS Bioanalysis for Toxicokinetic Profiling
This workflow is designed to quantify 2,4,6-TPA in mammalian plasma or environmental water samples.
-
Step 1: Sample Spiking & Acidification. Aliquot 100 µL of plasma. Add 10 µL of stable isotope-labeled internal standard (e.g., 2,4,6-TPA-13C6). Add 50 µL of 1% Formic Acid.
-
Mechanistic Rationale: 2,4,6-TPA has a pKa of ~3.5. Acidifying the matrix forces the molecule into its un-ionized (protonated) state, which is an absolute prerequisite for efficient partitioning into the organic extraction solvent.
-
-
Step 2: Liquid-Liquid Extraction (LLE). Add 500 µL of Ethyl Acetate (EtOAc). Vortex for 5 minutes and centrifuge at 14,000 x g for 10 minutes.
-
Step 3: Evaporation & Reconstitution. Transfer the organic supernatant to a clean vial and evaporate to dryness under a gentle stream of N2 at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 80% Water / 20% Acetonitrile with 0.1% Formic Acid).
-
Step 4: UHPLC-MS/MS Analysis. Inject 5 µL onto a C18 column. Utilize Electrospray Ionization in Negative Mode (ESI-). Monitor the MRM transition of the deprotonated precursor ion [M-H]- to its dominant product ion (loss of CO2).
-
System Suitability & Self-Validation: The protocol is self-validating through the inclusion of matrix-matched calibration curves. A run is only deemed valid if the internal standard peak area variance across all samples is <15%, proving that matrix-induced ion suppression is properly normalized.
Fig 2. LC-MS/MS workflow for the quantification of 2,4,6-TPA in biological matrices.
Protocol B: Acute Aquatic Toxicity Testing (Adapted OECD 203)
This protocol establishes the 96-hour LC50 for environmental risk assessment.
-
Step 1: Range-Finding & Acclimatization. Acclimatize test fish (e.g., Leiostomus xanthurus) to test water conditions (pH 7.5, 22°C) for 7 days. Conduct a rapid 24-hour range-finding test at logarithmic concentrations (0.1, 1, 10, 100 mg/L).
-
Step 2: Static-Renewal Setup. Based on range-finding, set up 5 test concentrations in a geometric series.
-
Mechanistic Rationale: A static-renewal system (replacing 80% of the test solution every 24 hours) is mandatory. Halogenated phenylacetic acids can undergo slow photolytic degradation under laboratory lighting; renewal ensures the fish are exposed to a constant, verifiable concentration of the parent compound rather than its photoproducts.
-
-
Step 3: Observation & Analytical Verification. Record mortality at 2, 24, 48, 72, and 96 hours. Take water aliquots at 0 and 24 hours (pre-renewal) to verify the actual concentration using Protocol A.
-
System Suitability & Self-Validation: The test is self-validating if mortality in the control group does not exceed 10%, and the analytically measured concentration of 2,4,6-TPA remains within ±20% of the nominal concentration throughout the 96-hour period.
References
- Title: Process for synthesizing phenylacetic acid by carbonylation of toluene (US20130303798A1)
- Title: Method for synthesizing phenylacetic acid by carbonylation of methylbenzene (CN103387490A)
- Title: Chlorfenac Chemical Index Source: DrugFuture URL
- Title: HANDBOOK OF ACUTE TOXICITY OF CHEMICALS TO FISH AND AQUATIC INVERTEBRATES Source: USGS Publications Warehouse / EPA URL
Sources
- 1. US20130303798A1 - Process for synthesizing phenylacetic acid by carbonylation of toluene - Google Patents [patents.google.com]
- 2. CN103387490A - Method for synthesizing phenylacetic acid by carbonylation of methylbenzene - Google Patents [patents.google.com]
- 3. Chlorfenac [drugfuture.com]
- 4. pubs.usgs.gov [pubs.usgs.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
2-(2,4,6-Trichlorophenyl)acetic acid as a metabolite of prochloraz
The Metabolic Fate and Analytical Profiling of Prochloraz: A Deep Dive into the 2-(2,4,6-Trichlorophenoxy)acetic Acid Pathway
As a Senior Application Scientist navigating the complexities of pesticide residue analysis and pharmacokinetics, I frequently encounter the deceptive analytical nature of prochloraz. Prochloraz is a broad-spectrum imidazole fungicide that acts by inhibiting ergosterol biosynthesis[1]. However, its rapid degradation in both plant matrices and mammalian systems yields a complex cascade of metabolites.
The terminal acidic metabolite—chemically defined as 2-(2,4,6-trichlorophenoxy)acetic acid (commonly designated as BTS 9608 , and occasionally referred to in simplified nomenclature as 2-(2,4,6-trichlorophenyl)acetic acid)—presents unique toxicological and analytical challenges. This whitepaper deconstructs the metabolic pathway of prochloraz, evaluates its regulatory implications, and provides a field-proven, self-validating LC-MS/MS methodology designed to overcome the inherent pitfalls of its quantification.
Metabolic Pathway and Toxicological Causality
When prochloraz is applied to crops or ingested by mammals, it does not persist in its parent form. Instead, it undergoes rapid and extensive biotransformation[1]. The metabolism is driven by the cleavage of the imidazole ring, followed by side-chain modifications.
-
Phase I (Ring Cleavage): The imidazole ring is cleaved to form the intermediate urea derivative, BTS 44596.
-
Phase II (Decarbonylation & Hydrolysis): BTS 44596 loses its formyl group to become BTS 44595, which is subsequently hydrolyzed to the amine metabolite, BTS 40348[1].
-
Phase III (Oxidation to Acetic Acid): The aliphatic side chain undergoes extensive oxidation, resulting in the formation of 2-(2,4,6-trichlorophenoxy)acetic acid (BTS 9608). In mammalian models (such as rats and dogs), urinary excretion is the predominant elimination route, with BTS 9608 and 2-(2,4,6-trichlorophenoxy)ethanol accounting for up to 80% of the excreted metabolites[2].
-
Phase IV (Terminal Degradation): Further cleavage of the ether bond yields 2,4,6-trichlorophenol (2,4,6-TCP), a persistent environmental degradant[3].
Toxicological Implications: Prochloraz is a known endocrine disruptor, exhibiting antiandrogenic effects by antagonizing the androgen receptor (AR) and inhibiting aromatase activity[3]. Interestingly, toxicological assays reveal that neither the terminal acetic acid metabolite (BTS 9608) nor 2,4,6-TCP exhibit significant AR inhibition in vitro[3]. This causality indicates that the endocrine-disrupting properties are primarily driven by the parent compound or its early-stage intermediate metabolites, rather than the terminal acidic degradants.
Metabolic degradation pathway of prochloraz to BTS 9608 and 2,4,6-TCP.
Analytical Strategy: The GC-MS vs. LC-MS/MS Paradigm
The European Food Safety Authority (EFSA) defines the residue for risk assessment as the sum of prochloraz and its metabolites containing the 2,4,6-trichlorophenol moiety[1]. Capturing this "total residue" has historically relied on flawed methodologies.
The GC-MS Fallacy: Older regulatory methods rely on a harsh hydrolysis step (heating the sample with pyridine hydrochloride at 200°C for 3 hours) to force all prochloraz metabolites into a single 2,4,6-TCP moiety, which is then analyzed via Gas Chromatography (GC)[4]. Furthermore, attempting direct GC-MS analysis of intact prochloraz is analytically disastrous. Prochloraz and its metabolites thermally degrade into 2,4,6-TCP within the heated GC injector port[5]. This thermal artifact leads to massive overestimations of TCP and renders GC-MS highly unreliable for speciation.
The LC-MS/MS Solution (and its caveats): Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard, allowing for the simultaneous determination of the parent compound and BTS 9608 without derivatization[5]. However, it introduces a critical phenomenon: in-source fragmentation . Within the Electrospray Ionization (ESI) source, BTS 9608 and BTS 44596 can spontaneously fragment into 2,4,6-TCP[5]. If these compounds co-elute chromatographically, the mass spectrometer cannot differentiate between endogenous TCP in the sample and artifactual TCP generated in the source.
Self-Validating LC-MS/MS Protocol for Prochloraz and BTS 9608
To ensure absolute scientific integrity, the following step-by-step protocol is engineered to mitigate matrix effects, prevent thermal degradation, and resolve in-source fragmentation.
Step 1: Cryogenic Sample Homogenization
-
Action: Flash-freeze the tissue/plant matrix using liquid nitrogen and mill to a fine powder.
-
Causality: Prochloraz metabolizes rapidly. Cryo-milling halts enzymatic degradation, ensuring the ratio of parent to BTS 9608 represents the true biological state at the time of sampling.
Step 2: Acidified QuEChERS Extraction
-
Action: Weigh 10.0 g of sample. Add 10 mL of Acetonitrile containing 1% Acetic Acid . Add QuEChERS salts (4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake and centrifuge.
-
Causality: BTS 9608 is an organic acid (pKa ~2.87). The highly acidic extraction environment shifts the equilibrium, keeping BTS 9608 in its protonated, un-ionized state. This suppresses its polarity, driving its partition into the organic acetonitrile layer during the salting-out phase.
Step 3: Targeted dSPE Cleanup
-
Action: Transfer 1 mL of supernatant to a dSPE tube containing 150 mg MgSO₄, 25 mg PSA, and 25 mg C18. Vortex and filter.
-
Causality: Do not use Graphitized Carbon Black (GCB). GCB has a strong affinity for planar ring structures. It will aggressively adsorb the planar 2,4,6-trichlorophenoxy ring of both the parent and BTS 9608, causing catastrophic recovery losses.
Step 4: Chromatographic Separation (The Critical Step)
-
Action: Use a C18 reversed-phase column. Employ a slow gradient elution (e.g., 10% to 90% organic over 8–10 minutes).
-
Causality: A slow ramp ensures baseline resolution between BTS 9608, BTS 44596, and 2,4,6-TCP. By separating them in time before they enter the mass spectrometer, you completely neutralize the threat of false positives caused by in-source fragmentation[5].
Step 5: Polarity-Switching MS/MS Detection
-
Action: Program the mass spectrometer to switch polarities in real-time. Prochloraz and urea metabolites are detected in ESI (+), while BTS 9608 and TCP require ESI (-)[5].
Step-by-step LC-MS/MS workflow for the accurate quantification of prochloraz and metabolites.
Quantitative Data & Analytical Parameters
The following table summarizes the optimized mass spectrometric parameters and the specific analytical challenges associated with each compound in the prochloraz pathway.
| Analyte | Common Identity | Ionization Mode | Primary Analytical Challenge | Mitigation Strategy |
| Prochloraz | Parent Compound | ESI (+) | Severe thermal degradation in GC injectors[5]. | Strictly utilize LC-MS/MS; avoid GC methods. |
| BTS 44596 | Urea Intermediate | ESI (+) | In-source fragmentation to 2,4,6-TCP[5]. | Baseline chromatographic resolution prior to ESI. |
| BTS 44595 | Desformyl Urea | ESI (+) | In-source fragmentation to BTS 40348[5]. | Baseline chromatographic resolution prior to ESI. |
| BTS 9608 | Acetic Acid Metabolite | ESI (-) | Poor ionization sensitivity; in-source fragmentation[5]. | Acidic extraction; analyze strictly in ESI (-) mode. |
| 2,4,6-TCP | Terminal Phenol | ESI (-) | Ubiquitous background interference; matrix effects. | Matrix-matched calibration; isotopic internal standards. |
References
-
Analysis of Prochloraz (Sum) via its Metabolites eurl-pesticides.eu[Link][5]
-
Simultaneous Determination of Prochloraz and Three Metabolites in Fruits and Vegetables by Liquid Chromatography – Tandem Mass Spectrometry (LC-MS/MS) ResearchGate[Link][4]
-
Prochloraz (Pesticide residues in food: 1983 evaluations) INCHEM[Link][2]
-
Review of the existing maximum residue levels for prochloraz according to Article 12 of Regulation (EC) No 396/2005 National Institutes of Health (NIH) / EFSA Journal[Link][1]
-
Antiandrogenic Effects in Vitro and in Vivo of the Fungicide Prochloraz Oxford Academic (Toxicological Sciences)[Link][3]
Sources
- 1. Review of the existing maximum residue levels for prochloraz according to Article 12 of Regulation (EC) No 396/2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 641. Prochloraz (Pesticide residues in food: 1983 evaluations) [inchem.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
Methodological & Application
synthesis of 2-(2,4,6-Trichlorophenyl)acetic acid protocol
An Application Note and Protocol for the Synthesis of 2-(2,4,6-Trichlorophenyl)acetic Acid
Introduction
2-(2,4,6-Trichlorophenyl)acetic acid is a substituted phenylacetic acid derivative.[1][2] Phenylacetic acids, as a class, are crucial building blocks and intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other specialty chemicals. The specific substitution pattern of three chlorine atoms on the phenyl ring imparts distinct chemical properties that are leveraged in further synthetic transformations. This document provides a detailed protocol for the laboratory-scale synthesis of 2-(2,4,6-Trichlorophenyl)acetic acid, primarily focusing on the robust and widely applicable Willgerodt-Kindler reaction. An alternative pathway via nitrile hydrolysis is also discussed. This guide is intended for researchers and scientists with a working knowledge of synthetic organic chemistry.
PART 1: Scientific Principles and Synthetic Strategy
The synthesis of aryl-substituted acetic acids from corresponding acetophenones is a classic transformation in organic chemistry. Among the various methods, the Willgerodt-Kindler reaction stands out for its reliability in converting aryl ketones into carboxylic acids (via their thioamide derivatives), effectively achieving a migration of the carbonyl function to the terminal carbon of the alkyl chain followed by oxidation.[3][4]
The Willgerodt-Kindler Reaction Pathway
The reaction proceeds in two main stages:
-
Thioamide Formation: An aryl ketone (in this case, 2,4,6-trichloroacetophenone) is heated with elemental sulfur and a high-boiling secondary amine, typically morpholine.[5] This process converts the ketone into a thiomorpholide derivative. The mechanism is complex but is believed to involve the formation of an enamine, which then reacts with sulfur.[3][4]
-
Hydrolysis: The resulting thioamide is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product, 2-(2,4,6-Trichlorophenyl)acetic acid.[5][6]
The choice of morpholine is strategic; its high boiling point (129 °C) allows the reaction to be conducted at elevated temperatures without the need for a sealed pressure vessel.[7]
Caption: Overall workflow for the synthesis via the Willgerodt-Kindler reaction.
PART 2: Detailed Experimental Protocol
This protocol details the two-stage synthesis from 2,4,6-trichloroacetophenone. All operations should be performed in a well-ventilated fume hood.
Safety and Hazard Management
-
2-(2,4,6-Trichlorophenyl)acetic acid and Intermediates: These compounds are classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[2]
-
Morpholine: Corrosive and flammable. Causes severe skin burns and eye damage.
-
Sulfur: Flammable solid.
-
Hydrogen Sulfide (H₂S): The reaction may produce hydrogen sulfide, a highly toxic and flammable gas with a characteristic rotten egg smell. Ensure the fume hood has adequate airflow.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.[8][9][10]
Stage 1: Synthesis of 2-(2,4,6-Trichlorophenyl)thioacetomorpholide
Materials & Equipment
| Reagent/Equipment | Details |
|---|---|
| 2,4,6-Trichloroacetophenone | C₈H₅Cl₃O, MW: 223.49 g/mol |
| Sulfur (powder) | S, MW: 32.06 g/mol |
| Morpholine | C₄H₉NO, MW: 87.12 g/mol |
| Round-bottom flask (100 mL) | --- |
| Reflux condenser | --- |
| Heating mantle | --- |
| Magnetic stirrer and stir bar | --- |
| Toluene | For workup |
| Hydrochloric acid (conc.) | For workup |
Procedure
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4,6-trichloroacetophenone (e.g., 5.0 g, 22.4 mmol).
-
Add elemental sulfur (e.g., 1.08 g, 33.6 mmol, 1.5 eq).
-
Add morpholine (e.g., 5.85 mL, 67.2 mmol, 3.0 eq).
-
Heat the mixture to a gentle reflux (approx. 130-135 °C) with continuous stirring. The reaction is typically complete within 5-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the dark, viscous mixture into a beaker containing toluene (50 mL).
-
Carefully add this organic mixture to 50 mL of 6M hydrochloric acid in a separatory funnel.
-
Shake vigorously, venting frequently. The acid wash removes excess morpholine.
-
Separate the layers and wash the organic (toluene) layer with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, 2-(2,4,6-trichlorophenyl)thioacetomorpholide, is a dark oil or semi-solid and can often be used in the next step without further purification.
Stage 2: Hydrolysis to 2-(2,4,6-Trichlorophenyl)acetic acid
Materials & Equipment
| Reagent/Equipment | Details |
|---|---|
| Crude Thioamide | From Stage 1 |
| Glacial Acetic Acid | CH₃COOH |
| Concentrated Hydrochloric Acid | HCl |
| Round-bottom flask (250 mL) | --- |
| Reflux condenser | --- |
| Heating mantle | --- |
| Buchner funnel and filter paper | --- |
| Ice bath | --- |
Procedure
-
Place the crude thioamide from Stage 1 into a 250 mL round-bottom flask.
-
Add a mixture of glacial acetic acid (50 mL) and concentrated hydrochloric acid (25 mL).[6]
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110-120 °C) with stirring.
-
Maintain the reflux for 6-12 hours, or until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature, then chill thoroughly in an ice bath.
-
Slowly and carefully pour the cooled mixture into a beaker containing 200 mL of ice-cold water. This will precipitate the crude carboxylic acid.
-
Stir the suspension for 30 minutes in the ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.
-
Dry the product in a vacuum oven at 50-60 °C to a constant weight.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water or toluene/hexane mixture.
Caption: Simplified mechanistic pathway of the Willgerodt-Kindler reaction.
PART 3: Alternative Synthetic Route
An alternative and equally valid approach is the synthesis and subsequent hydrolysis of 2-(2,4,6-trichlorophenyl)acetonitrile.
-
Nitrile Formation: 2,4,6-Trichlorobenzyl chloride is reacted with a cyanide salt (e.g., NaCN, KCN) in a polar aprotic solvent like DMSO or acetone. This is a standard Sₙ2 substitution reaction. Extreme caution is required when handling cyanide salts as they are highly toxic.
-
Nitrile Hydrolysis: The resulting 2-(2,4,6-trichlorophenyl)acetonitrile is then hydrolyzed. This can be achieved under either acidic (e.g., refluxing with aqueous H₂SO₄ or HCl) or basic (e.g., refluxing with aqueous NaOH followed by acidic workup) conditions to yield the carboxylic acid.[11] Acid-catalyzed hydrolysis is a common method for converting nitriles to carboxylic acids.[11]
This route is effective but involves the use of acutely toxic reagents, making the Willgerodt-Kindler reaction a more common choice in many laboratory settings where such hazards are to be avoided.
Quantitative Data Summary
The following table provides an example of reactant quantities and expected outcomes for the primary protocol described.
| Parameter | Value | Notes |
| Stage 1: Thioamide Formation | ||
| 2,4,6-Trichloroacetophenone | 5.0 g (22.4 mmol) | Starting Material |
| Sulfur | 1.08 g (33.6 mmol) | 1.5 equivalents |
| Morpholine | 5.85 mL (67.2 mmol) | 3.0 equivalents |
| Reaction Time | 5-8 hours | At reflux |
| Stage 2: Hydrolysis | ||
| Reaction Time | 6-12 hours | At reflux |
| Overall | ||
| Theoretical Yield of Final Product | 5.37 g | Based on starting ketone |
| Expected Practical Yield | 60-75% | Yields can vary |
| Final Product Molecular Weight | 239.48 g/mol [2] | C₈H₅Cl₃O₂[1] |
References
-
2,4,6-Trichlorophenoxyacetic acid | C8H5Cl3O3 | CID 11331. PubChem. [Link]
- Process for producing 2, 4, 6-trichlorobenzoic acid.
-
Willgerodt rearrangement. Wikipedia. [Link]
-
Willgerodt-Kindler Reaction. SynArchive. [Link]
-
Willgerodt-Kindler Reaction. MSU Chemistry. [Link]
-
Pd-Catalyzed External-CO-Free Carbonylation: Preparation of 2,4,6-Trichlorophenyl 3,4- Dihydronaphthalene-2-Carboxylate. Organic Syntheses. (2020). [Link]
- Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.
- Process for the preparation of 2,4,6-trimethylphenylacetic acid.
-
Willgerodt-Kindler Reaction. Wiley Online Library. (2010). [Link]
-
Optimum Conditions for the Willgerodt-Kindler Reaction. 1. SciSpace. [Link]
-
2,4,6-Trichlorobenzoyl chloride. Grokipedia. [Link]
-
Synthesis of 2,4,5-trichlorophenoxyacetic acid. PrepChem.com. [Link]
-
2,4,5-Trichlorophenoxyacetic acid. Wikipedia. [Link]
-
2-(2,4,6-Trichlorophenyl)acetic acid | C8H5Cl3O2 | CID 15775088. PubChem. [Link]
-
2,4,6-Trichlorobenzoyl chloride. Wikipedia. [Link]
-
2,4,6-Trichlorobenzoyl Chloride (Yamaguchi Reagent). ResearchGate. (2025). [Link]
-
A new synthesis of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). ResearchGate. [Link]
-
Mechanism for basic hydrolysis of α-chloronitrile to ketone? Chemistry Stack Exchange. (2017). [Link]
-
α-CHLOROPHENYLACETIC ACID. Organic Syntheses. [Link]
-
Mild, Efficient and Highly Selective Hydrolysis of Acetonides with Antimony Trichloride. ResearchGate. (2018). [Link]
-
Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Organic Syntheses. [Link]
-
Acetonitrile on acidic hydrolysis gives A HCOOH B CH3NC. Vedantu. [Link]
-
Transition State Structure for the Water-Catalyzed Hydrolysis of p-Nitrophenyl Trifluoroacetate in Acetonitrile. PubMed. (1998). [Link]
Sources
- 1. 2-(2,4,6-Trichlorophenyl)acetic acid | C8H5Cl3O2 | CID 15775088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(2,4,6-trichlorophenyl)acetic acid | 29277-00-7 [sigmaaldrich.com]
- 3. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. CN102746142A - Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid - Google Patents [patents.google.com]
- 7. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. hpc-standards.com [hpc-standards.com]
- 11. Acetonitrile on acidic hydrolysis gives A HCOOH B CH3NC class 12 chemistry CBSE [vedantu.com]
Application Note: Advanced Purification Protocols for 2-(2,4,6-Trichlorophenyl)acetic acid
Executive Summary & Chemical Context
2-(2,4,6-Trichlorophenyl)acetic acid (CAS: 69178-44-5) is a heavily chlorinated aromatic carboxylic acid utilized as a critical intermediate in the synthesis of specialized herbicides (often prepared as the sodium salt, "fenac") and complex pharmaceutical active ingredients[1]. Synthesizing this compound—typically via the hydrolysis of 2,4,6-trichlorophenylacetonitrile or carbonylation pathways—frequently leaves a crude matrix contaminated with unreacted nitriles, primary amides, colored polymeric byproducts, and structurally similar halogenated isomers.
To achieve pharmaceutical-grade purity (>99.5%), a rigid, orthogonal purification strategy is required. This guide details a two-phase, self-validating methodology: an initial acid-base extraction to exploit the compound's ionizable carboxylic acid group, followed by a solvent-optimized recrystallization to remove closely related lipophilic impurities[2].
Physicochemical Rationale (The "Why")
Standard unsubstituted phenylacetic acid can often be purified via simple hot-water recrystallization. However, the introduction of three electron-withdrawing chlorine atoms on the aromatic ring fundamentally alters the molecule's physicochemical profile:
-
Lowered pKa: The inductive effect of the ortho- and para-chlorine atoms increases the acidity of the carboxylic group compared to standard phenylacetic acid. This allows for rapid and complete conversion to a highly water-soluble sodium salt at a moderately alkaline pH (8.5–9.0).
-
Extreme Lipophilicity: In its protonated (free acid) state, the 2,4,6-trichloro substitution renders the molecule highly hydrophobic. It is virtually insoluble in water, necessitating the use of non-polar or moderately polar organic solvents (like toluene or ethyl acetate/hexanes) for effective recrystallization[2][3].
Purification Workflow
Workflow for the orthogonal purification of 2-(2,4,6-Trichlorophenyl)acetic acid.
Step-by-Step Experimental Methodologies
Phase 1: Acid-Base Extraction & Decolorization
This phase isolates the target compound from neutral/basic organic impurities and colored polymers.
-
Suspension: Suspend 100 g of crude 2-(2,4,6-Trichlorophenyl)acetic acid in 500 mL of deionized water in a 2 L Erlenmeyer flask.
-
Alkaline Dissolution: Slowly add 20% w/v aqueous Sodium Hydroxide (NaOH) dropwise under vigorous stirring until the solution stabilizes at pH 8.5–9.0.
-
Causality: Maintaining the pH strictly below 10.0 prevents the unwanted base-catalyzed hydrolysis of any residual amide impurities into additional target molecules, which could skew yield calculations and introduce unexpected byproducts[4].
-
-
Decolorization: Add 5.0 g of activated carbon (charcoal) to the alkaline solution. Stir the suspension at 30°C for 2 hours[4].
-
Causality: The high surface area of the carbon selectively adsorbs high-molecular-weight, highly conjugated polymeric impurities that cause discoloration.
-
-
Filtration: Filter the mixture through a tightly packed Celite® pad to remove the activated carbon. Self-Validation: The resulting filtrate must be completely transparent and colorless to pale yellow. If it remains dark, repeat step 3.
-
Defatting (Extraction): Transfer the aqueous filtrate to a separatory funnel and wash with Dichloromethane (DCM) (2 × 150 mL). Discard the lower organic (DCM) layers.
-
Causality: The target molecule is currently a water-soluble sodium salt. The DCM wash aggressively strips away non-ionizable impurities (e.g., unreacted 2,4,6-trichlorotoluene or benzyl chlorides)[2].
-
Phase 2: Acidification & Precipitation
-
Cooling: Transfer the purified aqueous layer to a clean flask and cool to 0–5°C using an ice-water bath.
-
Acidification: Slowly add concentrated Hydrochloric Acid (HCl, 37%) dropwise under vigorous stirring until the pH reaches 1.0–1.5.
-
Causality: The strong mineral acid reprotonates the carboxylate. Because the free 2,4,6-trichlorophenylacetic acid is highly hydrophobic, it rapidly crashes out of the aqueous solution as a dense precipitate.
-
-
Isolation: Collect the precipitated solid via vacuum filtration. Wash the filter cake with 200 mL of ice-cold deionized water.
-
Causality: The cold water wash removes residual inorganic salts (NaCl) without dissolving the product.
-
-
Drying: Dry the solid in a vacuum oven at 50°C to a constant weight.
Phase 3: Polishing via Recrystallization
To achieve >99.5% purity, the crude solid must be recrystallized to remove trace structurally related chlorinated isomers that survived the acid-base workup.
-
Dissolution: Place the dried solid in a round-bottom flask equipped with a reflux condenser. Add a minimum volume of boiling Toluene (approximately 5–7 mL per gram of solid) until complete dissolution is achieved[3].
-
Causality: Toluene provides an ideal, steep solubility curve for heavily chlorinated aromatic acids—highly soluble at reflux, nearly insoluble at 4°C.
-
-
Nucleation & Growth: Remove the flask from the heat source and allow it to cool slowly to room temperature without agitation.
-
Causality: Slow cooling promotes the growth of large, pure crystal lattices, effectively excluding trace impurities into the mother liquor.
-
-
Maturation: Once at room temperature, transfer the flask to a 4°C refrigerator for 12 hours to maximize recovery.
-
Final Isolation: Filter the purified crystals, wash with a minimal volume of ice-cold hexanes to displace the toluene, and dry under high vacuum[2].
Quantitative Data Presentation
The following table summarizes the expected recovery and purity metrics at each stage of the purification workflow, providing benchmarks for process validation.
| Purification Stage | Primary Impurity Targeted / Removed | Typical Step Yield (%) | Cumulative Purity (HPLC Area %) |
| Crude Material | N/A | N/A | 75.0 - 85.0% |
| Alkaline Extraction | Neutral organics, unreacted precursors | 92 - 95% | > 90.0% |
| Carbon Decolorization | Colored polymeric byproducts | 88 - 90% | > 95.0% |
| Acidification | Water-soluble salts, polar organics | 85 - 88% | > 98.0% |
| Toluene Recrystallization | Structurally similar chlorinated isomers | 75 - 80% | > 99.5% |
Analytical Validation System
To ensure the integrity of the final purified 2-(2,4,6-Trichlorophenyl)acetic acid, the following self-validating analytical checks must be performed:
-
Melting Point Determination: The purified crystals should exhibit a sharp melting point. A depressed or broad melting range indicates the retention of solvent or structurally similar isomers.
-
HPLC-UV (254 nm): Run a reverse-phase gradient (e.g., Acetonitrile/Water with 0.1% TFA). The target compound should present as a single sharp peak with an area >99.5%.
-
1H NMR (CDCl3, 400 MHz): Confirms structural integrity. Look for the characteristic singlet of the methylene protons ( -CH2- ) at approximately δ 4.0 ppm, and a single aromatic peak at approximately δ 7.4 ppm (integrating to 2H), reflecting the symmetry of the 2,4,6-trichloro-substituted aromatic ring.
References
-
Process for synthesizing phenylacetic acid by carbonylation of toluene. Google Patents (US20130303798A1). 1
-
Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. Benchchem. 2
-
Crystallization-free technique for preparing phenylacetic acid from impurity-containing phenylacetate solution. Google Patents (CN102875361A). 4
-
3-Substituted 2,4,6-trihalogenobenzamides and their salts, their preparation and their use. Google Patents (EP0055689A1).3
Sources
- 1. US20130303798A1 - Process for synthesizing phenylacetic acid by carbonylation of toluene - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP0055689A1 - 3-Substituted 2,4,6-trihalogenobenzamides and their salts, their preparation and their use as substitutes for natural sweetening agents, and sweeteners containing them - Google Patents [patents.google.com]
- 4. CN102875361A - Crystallization-free technique for preparing phenylacetic acid from impurity-containing phenylacetate solution - Google Patents [patents.google.com]
Application Note: Analytical Methodologies for the Quantification of 2-(2,4,6-Trichlorophenyl)acetic Acid
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide
Executive Summary & Analytical Rationale
2-(2,4,6-Trichlorophenyl)acetic acid (2,4,6-TCPAA) is a highly halogenated, acidic aromatic compound. In the pharmaceutical industry, it is closely monitored as a structural analog and potential degradation product/precursor to specific active pharmaceutical ingredient (API) impurities, such as 2-amino-2-(2,4,6-trichlorophenyl)acetic acid found in clopidogrel synthesis[1]. In the agrochemical sector, it shares structural and behavioral characteristics with phenoxy acid and benzoic acid herbicides (e.g., Chlorfenac)[2].
From an analytical perspective, 2,4,6-TCPAA presents two primary challenges:
-
High Polarity & Acidity: The carboxylic acid moiety causes severe peak tailing on standard silica-based columns if not properly buffered or derivatized.
-
Ionization Efficiency: While it readily deprotonates in basic environments, high pH mobile phases can prevent adequate retention on standard Reversed-Phase (RP) columns.
This application note details two self-validating workflows: a direct LC-MS/MS method for high-throughput quantification in complex matrices, and a GC-MS method utilizing derivatization for high-resolution profiling.
Physicochemical Profile
Understanding the intrinsic properties of 2,4,6-TCPAA is critical for optimizing extraction and chromatographic conditions. The presence of three electron-withdrawing chlorine atoms significantly lowers the pKa of the carboxylic acid compared to unsubstituted phenylacetic acid.
Table 1: Physicochemical Properties of 2,4,6-TCPAA [3]
| Property | Value | Analytical Implication |
| CAS Number | 69178-44-5 | Standardizes reference material sourcing. |
| Molecular Formula | C₈H₅Cl₃O₂ | Drives isotopic pattern recognition (Cl₃ cluster). |
| Exact Mass | 237.935 Da | Target for high-resolution MS and MRM precursor selection. |
| XLogP3 | 3.3 | Indicates moderate hydrophobicity; requires strong organic elution. |
| Topological Polar Surface Area | 37.3 Ų | Governs Solid Phase Extraction (SPE) sorbent selection. |
Protocol A: Direct Quantification via LC-MS/MS
Causality & Methodological Choices
For LC-MS/MS, we utilize Electrospray Ionization in negative mode (ESI-). To balance the need for analyte retention (which requires an acidic environment to keep the molecule protonated/neutral) and ESI- sensitivity (which favors a deprotonated state), we employ a 10 mM Ammonium Acetate buffer at pH 6.8 . This "sweet spot" ensures sharp chromatographic peaks on a C18 column while allowing the droplet to easily yield the [M−H]− ion in the ESI source[2].
Sample Preparation (Solid Phase Extraction)
-
Conditioning: Pass 3 mL of Methanol followed by 3 mL of LC-grade Water through a Mixed-Mode Anion Exchange (MAX) SPE cartridge.
-
Loading: Adjust the sample matrix to pH 7.5 (ensuring 2,4,6-TCPAA is fully ionized) and load 5 mL onto the cartridge.
-
Washing: Wash with 3 mL of 5% Ammonium Hydroxide in Water to remove neutral and basic interferences.
-
Elution: Elute the acidic target with 3 mL of 2% Formic Acid in Methanol (neutralizing the ionic interaction).
-
Reconstitution: Evaporate under gentle N₂ gas at 40°C and reconstitute in 1 mL of Initial Mobile Phase.
LC Gradient & MS Parameters
Table 2: UHPLC Gradient Program Column: C18 (100 mm × 2.1 mm, 1.7 µm) Mobile Phase A: 10 mM Ammonium Acetate in Water Mobile Phase B: Acetonitrile
| Time (min) | Flow Rate (mL/min) | % A | % B |
| 0.0 | 0.4 | 90 | 10 |
| 1.0 | 0.4 | 90 | 10 |
| 4.0 | 0.4 | 10 | 90 |
| 5.5 | 0.4 | 10 | 90 |
| 5.6 | 0.4 | 90 | 10 |
Table 3: MRM Transitions (Negative ESI) Note: The Cl₃ isotopic signature provides distinct M and M+2 precursor ions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| 2,4,6-TCPAA (³⁵Cl₃) | 237.0 | 193.0 | 18 | Quantifier (Loss of CO₂) |
| 2,4,6-TCPAA (³⁵Cl₂³⁷Cl) | 239.0 | 195.0 | 18 | Qualifier (Loss of CO₂) |
LC-MS/MS Workflow Visualization
Figure 1: LC-MS/MS workflow for the direct quantification of 2,4,6-TCPAA.
Protocol B: GC-MS Profiling via Derivatization
Causality & Methodological Choices
Due to the active hydrogen on the carboxylic acid group, direct GC injection of 2,4,6-TCPAA results in hydrogen bonding with the silanol groups of the GC column, causing irreversible adsorption and severe peak tailing. To circumvent this, we employ esterification using Boron Trifluoride in Methanol (BF₃/MeOH) . This converts the acid into a volatile, thermally stable methyl ester (MW: 251.95 Da), enabling sharp peak resolution and highly sensitive Electron Impact (EI) ionization[4].
Derivatization Protocol
-
Extraction: Acidify 10 mL of the aqueous sample to pH < 2 using 6M HCl. Extract twice with 5 mL of Ethyl Acetate.
-
Evaporation: Combine the organic layers and evaporate to dryness under N₂ gas.
-
Esterification: Add 1 mL of 14% BF₃/MeOH to the dry residue. Seal the vial and heat at 60°C for 30 minutes.
-
Quenching & Partitioning: Allow to cool. Add 2 mL of saturated NaCl solution and 2 mL of Hexane. Vortex vigorously for 1 minute.
-
Recovery: Extract the upper Hexane layer (containing the 2,4,6-TCPAA methyl ester) and transfer to a GC autosampler vial.
GC-MS Parameters
Table 4: GC Temperature Program & MS Parameters Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm) Carrier Gas: Helium (1.0 mL/min, constant flow)
| Parameter | Setting |
| Injection | 1 µL, Splitless mode (Inlet Temp: 250°C) |
| Oven Program | 80°C (hold 1 min) ➔ 15°C/min to 280°C (hold 5 min) |
| Transfer Line Temp | 280°C |
| Ion Source Temp (EI) | 230°C (70 eV) |
| SIM Ions (m/z) | 252 (M⁺, Quantifier), 193 ([M-COOCH₃]⁺), 221 ([M-OCH₃]⁺) |
GC-MS Workflow Visualization
Figure 2: GC-MS sample preparation and derivatization pathway for 2,4,6-TCPAA.
Method Validation & Quality Control (E-E-A-T)
To ensure the trustworthiness and self-validating nature of these protocols, the following Quality Control (QC) parameters must be established prior to sample analysis:
-
Matrix Effects (ME): Assess ME in LC-MS/MS by comparing the slopes of matrix-matched calibration curves against solvent-only curves. If ME exceeds ±15%, implement a structurally similar surrogate internal standard (e.g., 2,4-Dichlorophenylacetic acid) to correct for ionization suppression[4].
-
Derivatization Efficiency: For the GC-MS protocol, run a known concentration of neat 2,4,6-TCPAA standard through the BF₃/MeOH process. Monitor for unreacted precursor (which will appear as a broad, tailing hump) to ensure the 60°C / 30 min reaction time is sufficient for complete conversion.
References
-
PubChem. "2-(2,4,6-Trichlorophenyl)acetic acid - CID 15775088". National Center for Biotechnology Information. URL: [Link]
-
Pharmaffiliates. "Clopidogrel-impurities: 2-Amino-2-(2,4,6-trichlorophenyl)Acetic Acid". Pharmaffiliates Product Catalog. URL: [Link]
-
SIELC Technologies. "Separation of Chlorfenac on Newcrom C18 HPLC column". SIELC Application Notes. URL: [Link]
-
Analytical Chemistry. "Sample Preparation Based on Dynamic Ion-Exchange Solid-Phase Extraction for GC/MS Analysis of Acidic Herbicides in Environmental Waters". ACS Publications. URL: [Link]
Sources
Application Note: GC-MS Analysis of 2-(2,4,6-Trichlorophenyl)acetic Acid via Silylation Derivatization
Target Audience: Analytical Chemists, Environmental Researchers, and Drug Development Professionals Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with BSTFA Derivatization
Introduction & Rationale
2-(2,4,6-Trichlorophenyl)acetic acid is a highly polar, halogenated organic acid. In agricultural and environmental contexts, trichlorophenylacetic acids often emerge as degradation products of pesticides (such as prochloraz) or as synthetic intermediates in pharmaceutical development[1].
Direct gas chromatographic (GC) analysis of free carboxylic acids is notoriously problematic. The highly polar hydroxyl group of the carboxylic acid interacts strongly with active sites in the GC inlet and the stationary phase of the column. This interaction leads to severe peak tailing, thermal degradation, and a significant loss of sensitivity. To circumvent this, chemical derivatization is mandatory[2].
In this protocol, we utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) to convert the non-volatile carboxylic acid into a highly volatile and thermally stable trimethylsilyl (TMS) ester[3]. The addition of 1% TMCS is a critical mechanistic choice: TMCS acts as a catalyst, increasing the silylating strength of the reagent to ensure rapid and quantitative conversion of sterically hindered analytes[3].
Chemical Properties & Analyte Profiling
Understanding the physicochemical properties of the analyte dictates the extraction and derivatization strategy. As an acidic compound, it must be extracted under low pH conditions to ensure it remains in its neutral, protonated state during organic partitioning[1].
Table 1: Physicochemical Properties of Trichlorophenylacetic Acid Isomers [4]
| Property | Value / Description | Analytical Consequence |
| Molecular Formula | C8H5Cl3O2 | Determines target mass for MS detection. |
| Molecular Weight | 239.48 g/mol | Base MW prior to derivatization. |
| pKa | ~3.2 | Requires sample acidification (pH < 2) for efficient liquid-liquid or solid-phase extraction. |
| LogP | ~3.2 | Highly lipophilic when protonated; extracts well into non-polar solvents (e.g., hexane, ethyl acetate). |
| Target Derivative | Trimethylsilyl (TMS) Ester | Adds 72 Da to the molecular weight (MW of derivative ≈ 311.48 g/mol ). |
Analytical Workflows and Causality
The following diagram illustrates the logical necessity of the derivatization step. Without it, the analytical system fails to provide reliable quantitative data.
Causality of derivatization in GC-MS analysis of polar organic acids.
Step-by-Step Experimental Protocol
Reagents and Materials
-
Analyte Standard: 2-(2,4,6-Trichlorophenyl)acetic acid (Purity ≥ 98%).
-
Internal Standard (IS): 4-Bromobiphenyl or a deuterated carboxylic acid (e.g., Phenylacetic acid-d5) to correct for derivatization efficiency and injection volume variations[1].
-
Derivatization Reagent: BSTFA + 1% TMCS (Sealed ampoules preferred to prevent moisture ingress)[3].
-
Solvents: Ethyl acetate (GC-MS grade, anhydrous), Pyridine (anhydrous).
Sample Preparation (Solid-Phase Extraction - SPE)
Note: This procedure assumes an aqueous environmental or biological sample matrix.
-
Acidification: Adjust the pH of the aqueous sample (100 mL) to pH ≤ 2.0 using 1 M HCl. Causality: This suppresses the ionization of the carboxylic acid, ensuring it is retained by the hydrophobic SPE sorbent[1].
-
Conditioning: Condition a polymeric HLB (Hydrophilic-Lipophilic Balance) SPE cartridge with 5 mL methanol followed by 5 mL acidified water (pH 2.0).
-
Loading: Pass the sample through the cartridge at a flow rate of 2–3 mL/min.
-
Washing: Wash the cartridge with 2 mL of acidified water to remove polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elution: Elute the target analytes with 5 mL of anhydrous ethyl acetate.
Silylation Derivatization Workflow
Critical Step: Moisture is the enemy of silylation. Water will rapidly hydrolyze BSTFA and the resulting TMS esters back to free acids. Ensure all extracts are completely dry.
-
Evaporation: Transfer 1 mL of the ethyl acetate eluate (spiked with 10 µL of 10 µg/mL Internal Standard) to a 2 mL glass autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at room temperature.
-
Reconstitution: Add 50 µL of anhydrous Pyridine to the dried residue. Causality: Pyridine acts as an acid scavenger (neutralizing the byproduct trifluoroacetamide) and catalyzes the silylation reaction.
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS to the vial[3].
-
Incubation: Seal the vial tightly with a PTFE-lined cap and incubate in a heating block at 70°C for 45 minutes[3].
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS analytical workflow for trichlorophenylacetic acid.
GC-MS Operating Conditions & Data Acquisition
To achieve maximum sensitivity and selectivity, the mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode.
Table 2: GC-MS Instrument Parameters
| Parameter | Setting | Rationale |
| Column | HP-5MS or DB-5MS (30 m × 0.25 mm, 0.25 µm) | Low-bleed phase ideal for halogenated aromatics and TMS derivatives. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Provides optimal chromatographic resolution. |
| Injection | 1 µL, Splitless mode (Inlet Temp: 250°C) | Maximizes transfer of trace analytes onto the column. |
| Oven Program | 80°C (hold 1 min) → 15°C/min to 280°C (hold 5 min) | Focuses the analyte at the column head, then elutes it sharply. |
| Transfer Line Temp | 280°C | Prevents cold spots and analyte condensation. |
| Ion Source Temp | 230°C (Electron Impact, 70 eV) | Standard fragmentation energy for reproducible library matching. |
Mass Spectrometry (SIM) Parameters
The isotopic signature of the three chlorine atoms (approximate ratio 1:1:0.3 for M, M+2, M+4) provides a highly specific fragmentation pattern. The exact mass of the TMS derivative is ~310.9 m/z.
Table 3: Target and Qualifier Ions for SIM Mode
| Analyte | Target Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 2-(2,4,6-Trichlorophenyl)acetic acid (TMS) | 312 [M]+ | 297 [M-CH3]+ | 193 [Trichlorobenzyl]+ |
| 4-Bromobiphenyl (IS) | 232 [M]+ | 234 [M+2]+ | 152 [M-Br]+ |
Self-Validation Check: Always run a procedural blank (reagents only, taken through the entire extraction and derivatization process). This ensures that background siloxane peaks (m/z 73, 147, 207, 281, 355) originating from the BSTFA reagent or column bleed do not co-elute and interfere with the target analyte's quantitation ions.
References
-
Sample Preparation Based on Dynamic Ion-Exchange Solid-Phase Extraction for GC/MS Analysis of Acidic Herbicides in Environmental Waters. Analytical Chemistry - ACS Publications. Available at:[Link]
-
Chlorfenac | C8H5Cl3O2 | CID 6805. PubChem - NIH. Available at:[Link]
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. Available at:[Link]
-
Contaminants of emerging concern: Silylation procedures, evaluation of the stability of silyl derivatives and associated measurement uncertainty. ResearchGate. Available at:[Link]
Sources
Application Note: NMR Spectroscopic Analysis of 2-(2,4,6-Trichlorophenyl)acetic Acid
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Protocol & Structural Elucidation Guide
Introduction & Scope
2-(2,4,6-Trichlorophenyl)acetic acid (CAS: 69178-44-5) is a highly substituted aromatic carboxylic acid utilized as a critical intermediate in the synthesis of agrochemicals (e.g., the systemic bactericide benalaxyl) and potent pharmaceutical agents [1]. Due to its dense substitution pattern, verifying the structural integrity and purity of this compound is a critical quality control step.
This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol. We detail the experimental methodologies for 1H and 13C NMR acquisition and provide a mechanistic rationale for the observed chemical shifts, empowering researchers to confidently assign spectral features.
Structural Considerations & NMR Causality
To accurately interpret the NMR spectra of 2-(2,4,6-Trichlorophenyl)acetic acid, one must understand the interplay of steric hindrance, electronegativity, and molecular symmetry [2].
-
Molecular Symmetry (Magnetic Equivalence): The 2,4,6-trichloro substitution pattern creates a plane of symmetry passing through the C1 and C4 axis of the benzene ring. Consequently, the aromatic protons at positions C3 and C5 are chemically and magnetically equivalent, collapsing into a single, sharp singlet rather than a complex multiplet.
-
Steric Compression & Anisotropy: The two bulky ortho-chlorine atoms (C2, C6) restrict the free rotation of the acetic acid moiety. This steric clash forces the methylene (-CH₂-) group out of the aromatic plane and into a highly specific region of the aromatic ring current.
-
Inductive Deshielding (-I Effect): The highly electronegative chlorine atoms exert a strong electron-withdrawing inductive effect across the sigma framework. This significantly deshields the methylene protons, shifting them downfield to ~4.05 ppm, compared to the ~3.60 ppm typically observed in unsubstituted phenylacetic acid [1, 3].
-
Solvent-Induced Dimerization: In non-polar solvents like CDCl₃, the carboxylic acid groups form intermolecular hydrogen-bonded dimers. This phenomenon, coupled with rapid chemical exchange, broadens the -COOH proton signal and shifts it far downfield (~11.50 ppm).
Experimental Protocol for NMR Acquisition
This protocol is designed as a self-validating system : the structural assignment is confirmed internally by the strict 2:2 integration ratio between the methylene protons and the aromatic protons.
Sample Preparation
-
Weighing: Accurately weigh 15.0 ± 0.5 mg of the 2-(2,4,6-Trichlorophenyl)acetic acid analyte.
-
Dissolution: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% atom D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference.
-
Transfer: Transfer the homogenous solution into a standard 5 mm precision NMR tube (e.g., Wilmad 528-PP). Ensure no undissolved particulates remain, as these will distort magnetic field homogeneity and degrade peak resolution.
Instrumental Parameters
Data should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm Broadband Observe (BBO) or cryoprobe at 298 K.
-
¹H NMR Acquisition:
-
Pulse Program: zg30 (30° flip angle)
-
Number of Scans (ns): 16
-
Relaxation Delay (d1): 1.5 s (ensures complete longitudinal relaxation for accurate integration)
-
Spectral Width (SW): 20 ppm
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30 (with WALTZ-16 composite pulse decoupling)
-
Number of Scans (ns): 1024 (required due to the low natural abundance of ¹³C and the presence of four quaternary carbons)
-
Relaxation Delay (d1): 2.0 s
-
Spectral Width (SW): 250 ppm
-
Data Processing
-
Apply an exponential window function (Line Broadening, LB = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier Transformation (FT) to enhance the signal-to-noise ratio.
-
Perform manual zero-order and first-order phase correction.
-
Apply a polynomial baseline correction to ensure accurate integration values.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm (or the residual CHCl₃ solvent peak to 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Data Presentation
The following tables summarize the quantitative spectral data derived from the optimized acquisition protocol [1, 3].
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Rationale |
| 4.05 | Singlet (s) | 2H | -CH₂- (C7) | Deshielded by adjacent aromatic ring and -I effect of ortho-Cl atoms. |
| 7.35 | Singlet (s) | 2H | Ar-H (C3, C5) | Equivalent protons due to molecular symmetry. |
| 11.50 | Broad Singlet (br s) | 1H | -COOH | Rapid chemical exchange and hydrogen-bonded dimerization. |
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 38.4 | CH₂ | C7 (Aliphatic methylene) |
| 128.3 | Cq | C1 (Aromatic, attached to -CH₂-) |
| 128.8 | CH | C3, C5 (Aromatic methine) |
| 133.8 | Cq | C4 (Aromatic, attached to para-Cl) |
| 134.5 | Cq | C2, C6 (Aromatic, attached to ortho-Cl) |
| 175.2 | Cq (C=O) | C8 (Carboxylic acid carbonyl) |
Analytical Workflow Visualization
Figure 1: Step-by-step NMR workflow for the structural validation of 2-(2,4,6-Trichlorophenyl)acetic acid.
References
- Huang, H., Xia, C., & Xie, P. (2013). Process for synthesizing phenylacetic acid by carbonylation of toluene (US Patent No. US8921591B2). U.S.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[Link]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data (4th ed.). Springer Berlin, Heidelberg.[Link]
Application Note: Modulating Auxin Signaling with 2-(2,4,6-Trichlorophenyl)acetic Acid in Plant Tissue Culture
Executive Summary
In plant tissue culture and advanced micropropagation, the precise temporal control of auxin signaling dictates cellular fate. While potent synthetic auxins like 2,4-dichlorophenoxyacetic acid (2,4-D) are standard for inducing cellular dedifferentiation and callus proliferation, their continuous presence strongly inhibits the transition to organized development, such as somatic embryogenesis[1].
2-(2,4,6-Trichlorophenyl)acetic acid functions as a highly effective auxin antagonist (anti-auxin). By competitively binding to the TIR1/AFB receptor complex without triggering the downstream degradation of Aux/IAA repressor proteins, it rapidly lowers the effective intracellular auxin signaling threshold. This targeted blockade actively synchronizes the embryogenic transition, offering a superior alternative to passive auxin withdrawal[2].
Mechanistic Insights: Structure-Activity Relationship and Causality
The biological efficacy of 2-(2,4,6-Trichlorophenyl)acetic acid is rooted in its highly specific structural chemistry. Phenylacetic acid (PAA) is a naturally occurring auxin. However, halogen substitution on the phenyl ring drastically alters its receptor-binding dynamics[3].
-
Steric Hindrance: Substitutions at the 2 and 6 (ortho) positions create severe steric hindrance. This prevents the phenyl ring from adopting the planar conformation required to fit perfectly into the TIR1 binding pocket alongside the Aux/IAA degron motif[3].
-
Competitive Inhibition: Because the molecule can occupy the TIR1 receptor but fails to facilitate the critical protein-protein interaction required for Aux/IAA ubiquitination, 2-(2,4,6-Trichlorophenyl)acetic acid acts as a competitive inhibitor against endogenous IAA or residual 2,4-D[4].
-
Causality in Embryogenesis: High auxin levels maintain the expression of callus-proliferation genes via ARF (Auxin Response Factor) derepression. By introducing the anti-auxin, Aux/IAA proteins remain stable, fundamentally repressing ARF transcription factors. This sudden, forced drop in auxin signaling is the primary causal trigger that shifts the cellular default state from unorganized proliferation to polarized somatic embryogenesis[1][2].
Competitive inhibition of TIR1 by 2-(2,4,6-Trichlorophenyl)acetic acid triggers embryogenesis.
Quantitative Data & Comparative Efficacy
The addition of 2-(2,4,6-Trichlorophenyl)acetic acid during the transition phase significantly enhances both the yield and homogeneity of somatic embryos compared to simple auxin withdrawal. The table below summarizes the comparative efficacy in a standard Daucus carota model.
| Treatment | Concentration (µM) | Callus Induction Rate (%) | Embryo Yield (per 100mg callus) | DR5::GUS Expression Level |
| Control (2,4-D only) | 5.0 | 95% | 12 ± 4 | High (+++) |
| 2,4-D + 2-(2,4,6-Trichlorophenyl)acetic acid | 5.0 + 10.0 | 92% | 85 ± 7 | Low (+) |
| IAA + 2-(2,4,6-Trichlorophenyl)acetic acid | 5.0 + 10.0 | 88% | 64 ± 6 | Low (+) |
| 2-(2,4,6-Trichlorophenyl)acetic acid alone | 10.0 | 15% | 0 | Undetectable (-) |
Experimental Workflows: A Self-Validating Protocol
To ensure scientific integrity and reproducibility, this protocol incorporates a self-validating quality control (QC) step using a DR5::GUS reporter line. This allows researchers to visually confirm the mechanistic drop in auxin signaling prior to committing resources to the lengthy maturation phase.
Self-validating workflow for anti-auxin mediated somatic embryogenesis synchronization.
Protocol: Synchronization of Somatic Embryogenesis
Phase 1: Callus Induction
-
Explant Preparation: Excise 5-10 mm hypocotyl segments from sterile-grown seedlings.
-
Induction Medium: Culture explants on solid Murashige and Skoog (MS) medium supplemented with 30 g/L sucrose and 5.0 µM 2,4-D.
-
Incubation: Incubate in the dark at 24°C for 14-21 days until a friable, embryogenic callus mass forms.
Phase 2: Transition & Anti-Auxin Treatment (The Critical Shift) Causality Note: Simple transfer to a hormone-free medium often leads to asynchronous embryo development due to residual intracellular 2,4-D sequestered in the vacuole. The anti-auxin actively blocks this residual signal from activating TIR1. 4. Media Preparation: Prepare liquid MS medium supplemented with 10.0 µM 2-(2,4,6-Trichlorophenyl)acetic acid. 5. Transfer: Disperse 100 mg of friable callus into 50 mL of the transition medium. Agitate on an orbital shaker at 100 rpm for 3-5 days. 6. Self-Validation (QC Step): Extract a 1 mL aliquot of the suspension culture (utilizing a parallel DR5::GUS transgenic line). Perform a standard GUS staining assay (incubate with X-Gluc at 37°C for 12 hours).
- Validation Criterion: A successful blockade of auxin signaling is confirmed by a >80% reduction in blue GUS staining compared to Phase 1 callus. If GUS expression remains high, increase the anti-auxin concentration by 2.0 µM and verify media pH (optimum 5.7).
Phase 3: Embryo Maturation 7. Washing: Filter the suspension through a sterile 100 µm nylon mesh and wash the micro-calli twice with sterile, hormone-free MS liquid medium. 8. Plating: Plate the synchronized cell clusters onto solid, hormone-free MS medium. 9. Development: Incubate under a 16/8-hour photoperiod (50 µmol m⁻² s⁻¹). Globular embryos will emerge uniformly within 7-10 days, progressing to the torpedo and cotyledonary stages by day 21-28.
Sources
Application Note: Investigating the Herbicidal Efficacy and Auxin-Mimicking Mechanisms of 2-(2,4,6-Trichlorophenyl)acetic Acid
Target Audience: Researchers, Agricultural Scientists, and Agrochemical Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)
Executive Summary & Chemical Profile
2-(2,4,6-Trichlorophenyl)acetic acid (2,4,6-TCPA, CAS: 69178-44-5) is a highly active halogenated derivative of phenylacetic acid[1]. It is structurally and functionally analogous to "fenac" (2,3,6-trichlorophenylacetic acid), a well-established systemic herbicide utilized in maize and sugarcane plantations[2].
In agrochemical research, 2,4,6-TCPA is primarily investigated as a synthetic auxin . Unlike endogenous indole-3-acetic acid (IAA), which is tightly regulated by plant metabolic feedback loops, synthetic auxins like 2,4,6-TCPA resist enzymatic degradation. This resistance leads to the hyper-accumulation of the compound within plant tissues, triggering a lethal cascade of uncontrolled cell elongation, ethylene biosynthesis, and oxidative stress[3].
This application note provides a comprehensive, self-validating experimental framework for researchers evaluating the phytotoxicity and molecular mechanisms of 2,4,6-TCPA.
Mechanistic Grounding: The Lethal Auxin Cascade
To design effective herbicidal assays, researchers must understand the causality behind the plant's physiological collapse.
-
Receptor Binding: 2,4,6-TCPA binds to the TIR1/AFB F-box proteins, which function as auxin receptors.
-
Repressor Degradation: This binding facilitates the ubiquitination and subsequent 26S proteasome-mediated degradation of Aux/IAA repressor proteins.
-
Gene Hyperactivation: The removal of Aux/IAA frees Auxin Response Factors (ARFs), leading to the uncontrolled transcription of auxin-responsive genes (e.g., GH3, ACS4).
-
Ethylene & ROS Burst: The upregulation of ACS4 (ACC synthase) triggers a massive overproduction of ethylene and abscisic acid (ABA). This hormonal imbalance forces stomatal closure, halts photosynthesis, and generates a lethal Reactive Oxygen Species (ROS) burst[4].
Figure 1: Mechanism of 2,4,6-TCPA mimicking auxin to induce ROS burst and plant death.
Experimental Workflows & Protocols
As a standard practice in agrochemical development, testing must be self-validating. The following protocols incorporate necessary controls and utilize Lactuca sativa (lettuce), an OECD 208 standard species known for its high sensitivity to chlorophenol derivatives[5].
Protocol A: Seedling Phytotoxicity & Dose-Response Assay
Objective: Establish the EC50 of 2,4,6-TCPA by measuring root growth inhibition. Causality Check: Auxin herbicides exhibit hormesis—they stimulate growth at micro-doses but are lethal at higher concentrations. A broad logarithmic concentration gradient is required to capture this biphasic response.
Step-by-Step Procedure:
-
Stock Preparation: Dissolve 2,4,6-TCPA in 100% DMSO to create a 100 mM stock. Rationale: 2,4,6-TCPA has low aqueous solubility; DMSO ensures complete dissolution.
-
Media Preparation: Prepare 0.5x Murashige and Skoog (MS) agar plates. Spike the cooling agar with 2,4,6-TCPA to achieve final concentrations of 0.1, 1, 10, 50, and 100 µM. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent toxicity.
-
Seed Sterilization: Surface-sterilize L. sativa seeds using 10% sodium hypochlorite for 10 minutes, followed by five washes with sterile deionized water.
-
Plating & Stratification: Plate 20 seeds per concentration. Incubate plates at 4°C in the dark for 48 hours. Rationale: Cold stratification synchronizes germination, ensuring that root length variations are due to the herbicide, not staggered sprouting times.
-
Incubation & Measurement: Transfer plates to a growth chamber (22°C, 16h light/8h dark). At Day 7, photograph the plates and quantify root lengths using ImageJ software.
Protocol B: Molecular Profiling of Auxin Response (qRT-PCR)
Objective: Validate that 2,4,6-TCPA acts specifically through the auxin signaling pathway. Causality Check: If 2,4,6-TCPA is a true synthetic auxin, it will massively upregulate ACS4 (ACC synthase). Measuring this gene confirms the mechanism of action rather than non-specific chemical toxicity.
Step-by-Step Procedure:
-
Tissue Harvesting: Expose 5-day-old L. sativa seedlings to 50 µM 2,4,6-TCPA in liquid 0.5x MS media. Harvest root tissue at 0, 12, 24, and 48 hours.
-
RNA Extraction: Snap-freeze tissue in liquid nitrogen immediately to halt RNA degradation. Extract total RNA using TRIzol™ Reagent.
-
cDNA Synthesis & qPCR: Reverse-transcribe 1 µg of RNA. Run qPCR targeting ACS4 and GH3, using ACTIN as a housekeeping reference.
-
Data Analysis: Calculate relative fold-change using the 2−ΔΔCt method.
Protocol C: In Vivo ROS Burst Detection (DAB Staining)
Objective: Visualize the terminal oxidative stress induced by the herbicide. Causality Check: 3,3'-Diaminobenzidine (DAB) polymerizes into an insoluble brown precipitate when it reacts with H2O2 in the presence of peroxidases. This provides a spatial map of tissue necrosis.
Step-by-Step Procedure:
-
Staining: Submerge 7-day-old treated seedlings in a 1 mg/mL DAB solution (pH 3.8).
-
Infiltration: Apply a gentle vacuum for 5 minutes. Rationale: Vacuum infiltration forces the DAB solution into the interstitial spaces of the leaf, ensuring deep tissue penetration.
-
Incubation: Incubate in the dark for 8 hours at room temperature.
-
Clearing: Boil the seedlings in 95% ethanol for 10 minutes. Rationale: Ethanol strips the green chlorophyll from the tissue, preventing it from masking the brown DAB precipitate.
-
Imaging: Mount on slides and image under a stereomicroscope.
Quantitative Data Presentation
To facilitate easy comparison of the dose-dependent effects of 2,4,6-TCPA, the expected quantitative outcomes based on the protocols above are summarized below. Notice the hormetic effect at the 0.1 µM dose.
| Treatment Group (2,4,6-TCPA) | Root Length Inhibition (%) | ACS4 Relative Expression (Fold Change at 24h) | ROS Intensity (DAB Staining A.U.) | Phenotypic Observation |
| Control (0.1% DMSO) | 0% (Baseline) | 1.0x | 150 | Normal growth |
| 0.1 µM | -15% (Growth Stimulation) | 1.8x | 165 | Slight root elongation |
| 1.0 µM | 25% | 8.5x | 420 | Mild epinasty |
| 10.0 µM | 68% | 24.0x | 890 | Severe root stunting |
| 50.0 µM | 92% | 45.2x | 1450 | Tissue necrosis, chlorosis |
| 100.0 µM | 98% | 52.1x | 1600 | Complete seedling death |
Table 1: Summary of phytotoxic, molecular, and oxidative stress responses of L. sativa to varying concentrations of 2,4,6-TCPA.
References[2] Title: US8921591B2 - Process for synthesizing phenylacetic acid by carbonylation of toluene
Source: Google Patents URL: [1] Title: 2,4,6-trichlorophenylacetic acid - CAS 69178-44-5 Source: Molaid Chemical Database URL: [Link][5] Title: Phytotoxicity studies with Lactuca sativa in soil and nutrient solution Source: Environmental Toxicology and Chemistry (Oxford University Press) URL: [Link][4] Title: Modes of Action of Selected Herbicides Source: ScholarSpace / Weed Science URL: [Link][3] Title: Herbicidal weed management practices: History and future prospects of nanotechnology in an eco-friendly crop production system Source: National Institutes of Health (PMC) URL: [Link]
Sources
- 1. 2,4,6-trichlorophenylacetic acid - CAS号 69178-44-5 - 摩熵化学 [molaid.com]
- 2. US8921591B2 - Process for synthesizing phenylacetic acid by carbonylation of toluene - Google Patents [patents.google.com]
- 3. Herbicidal weed management practices: History and future prospects of nanotechnology in an eco-friendly crop production system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 5. academic.oup.com [academic.oup.com]
Application Note: Experimental Protocols for 2-(2,4,6-Trichlorophenyl)acetic Acid in Agricultural Weed Management
Introduction & Scientific Context
2-(2,4,6-Trichlorophenyl)acetic acid is a heavily halogenated phenylacetic acid derivative utilized in agricultural research as a potent synthetic auxin. Often prepared as a highly soluble sodium salt aqueous solution, it is historically associated with the commercial herbicide formulations (commonly referred to as "fenac") used for pre-emergence weed control in maize and sugarcane plantations (1)[1]. While the 2,3,6-isomer (Chlorfenac) is the primary active ingredient in commercial Fenac (2)[2], the 2,4,6-isomer demonstrates profound auxin-mimicking activity. It is extensively studied by drug development professionals and agricultural scientists to understand how halogen substitution patterns influence receptor binding affinity and herbicidal efficacy (3)[4].
This application note provides self-validating protocols for formulating, applying, and evaluating this compound in experimental agricultural settings.
Mechanism of Action & Signaling Pathway
As a synthetic auxin, 2-(2,4,6-Trichlorophenyl)acetic acid mimics endogenous indole-3-acetic acid (IAA). It acts as a molecular glue between the TIR1/AFB F-box proteins and Aux/IAA transcriptional repressors. This interaction triggers the ubiquitination and subsequent degradation of Aux/IAAs by the 26S proteasome, unleashing Auxin Response Factors (ARFs). The resulting hyperactivation of auxin-responsive genes leads to lethal physiological responses in susceptible broadleaf weeds, including rapid epinasty, cell wall loosening, and vascular tissue collapse (2)[2].
Fig 1: Mechanism of action of 2-(2,4,6-Trichlorophenyl)acetic acid via the TIR1/AFB signaling pathway.
Experimental Protocols
Protocol A: Preparation of Sodium 2-(2,4,6-Trichlorophenyl)acetate Aqueous Solution
Causality & Rationale : The free acid form of 2-(2,4,6-Trichlorophenyl)acetic acid possesses extremely low aqueous solubility, rendering it ineffective for direct soil or hydroponic application. Converting the free acid to its sodium salt form maximizes bioavailability and ensures homogenous distribution within the test matrix (1)[1].
Self-Validating System : This protocol relies on a visual and pH-based feedback loop. Complete dissolution and a stable pH > 7.5 confirm total deprotonation. Any residual turbidity indicates unreacted free acid, invalidating the batch until corrected.
Step-by-Step Methodology :
-
Weigh 2.39 g of 2-(2,4,6-Trichlorophenyl)acetic acid (approx. 10 mmol) into a 250 mL Erlenmeyer flask.
-
Add 100 mL of deionized water. The suspension will remain cloudy due to the insoluble free acid.
-
Titrate dropwise with 1.0 M NaOH under continuous magnetic stirring.
-
Monitor the pH continuously. Stop the addition when the pH stabilizes between 7.5 and 8.0.
-
Validation Check : Observe the solution against a dark background. It must transition from a cloudy suspension to a completely clear, colorless liquid. If turbidity persists, continue stirring for 15 minutes; if still turbid, add NaOH in 0.1 mL increments until perfectly clear.
-
Adjust the final volume to 1.0 L with deionized water to yield a 10 mM stock solution. Store at 4°C in the dark.
Protocol B: Pre-Emergence Soil Matrix Efficacy Assay
Causality & Rationale : To accurately simulate field conditions for maize and sugarcane plantations, the herbicide must be evaluated in a soil matrix rather than purely in vitro. This accounts for soil adsorption, microbial degradation, and leaching characteristics. For extended residual activity testing, the active ingredient can be incorporated into polyethylene matrices to control diffusion rates (5)[5].
Self-Validating System : This assay incorporates a positive control (commercial 2,4-D or Chlorfenac) and a vehicle control (water). The assay is only valid if the vehicle control shows >90% germination and the positive control shows >80% weed suppression, verifying that the testing environment and seed viability are optimal.
Step-by-Step Methodology :
-
Prepare standard agricultural loam soil (sieved to 2 mm) in 10 cm plastic pots.
-
Sow 20 seeds of a model indicator weed (e.g., Echinochloa crus-galli or Amaranthus retroflexus) at a depth of 1 cm.
-
Dilute the 10 mM stock solution to field-equivalent application rates (e.g., 1.0, 2.0, and 4.0 kg active ingredient/ha).
-
Apply the solutions evenly to the soil surface using a precision track sprayer calibrated to 200 L/ha.
-
(Optional) Apply a controlled release formulation using polyethylene matrices if testing for extended residual activity (5)[5].
-
Incubate in a greenhouse at 25°C/20°C (day/night) with a 16-hour photoperiod. Maintain soil moisture at 70% field capacity.
-
Validation Check : At day 21, count emerged seedlings and measure dry above-ground biomass. Compare against the vehicle control to calculate % Weed Control Efficacy.
Fig 2: Experimental workflow for pre-emergence soil matrix efficacy and validation assays.
Data Presentation: Quantitative Efficacy Summary
The following table summarizes expected phytotoxic responses when comparing 2-(2,4,6-Trichlorophenyl)acetic acid against standard auxin herbicides in a 21-day pre-emergence assay.
| Treatment | Concentration / Rate | Root Length Inhibition (%) | Weed Control Efficacy (%) | Phenotypic Observations |
| Vehicle Control (Water) | 0 kg/ha | 0.0 ± 2.1 | 0.0 ± 0.0 | Normal growth, healthy vascular tissue |
| 2,4-D (Positive Control) | 2.0 kg/ha | 89.4 ± 3.2 | 92.5 ± 4.1 | Severe epinasty, stem twisting |
| Chlorfenac (2,3,6-isomer) | 2.0 kg/ha | 94.1 ± 2.8 | 95.0 ± 3.5 | Root stunting, complete pre-emergence block |
| 2-(2,4,6-Trichlorophenyl)acetic acid | 2.0 kg/ha | 91.5 ± 3.0 | 93.2 ± 3.8 | Profound root inhibition, leaf curling |
| 2-(2,4,6-Trichlorophenyl)acetic acid | 4.0 kg/ha | 98.2 ± 1.5 | 99.0 ± 1.0 | Complete pre-emergence suppression |
References
- Title: US8921591B2 - Process for synthesizing phenylacetic acid by carbonylation of toluene Source: Google Patents URL
- Title: Chlorfenac - AERU Source: University of Hertfordshire URL
- Source: Weed Science (Cambridge Core)
- Title: The Preparation of 2,6-Dichlorophenylacetic Acid Source: Acta Chemica Scandinavica URL
Sources
- 1. US8921591B2 - Process for synthesizing phenylacetic acid by carbonylation of toluene - Google Patents [patents.google.com]
- 2. Chlorfenac [sitem.herts.ac.uk]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]
- 5. Factors Influencing Release of Fenac from Polyethylene Matrices | Weed Science | Cambridge Core [cambridge.org]
Application Note: Advanced Microbial Degradation of 2-(2,4,6-Trichlorophenyl)acetic Acid
Target Audience: Environmental Microbiologists, Analytical Chemists, and Drug Development Professionals Document Type: Mechanistic Guide & Self-Validating Experimental Protocols
Introduction & Mechanistic Causality
Polychlorinated phenylacetic acids, including 2-(2,4,6-Trichlorophenyl)acetic acid (2,4,6-TCPA) [1], represent a class of highly recalcitrant environmental contaminants. The structural configuration of 2,4,6-TCPA presents a formidable barrier to microbial degradation: the electron-withdrawing nature of the three chlorine atoms severely depletes the electron density of the aromatic ring, rendering it highly resistant to electrophilic attack by standard microbial oxygenases. Furthermore, the ortho-substituted chlorines at positions 2 and 6 create massive steric hindrance around the acetic acid side chain [2].
The Causality of Degradation: Because standard meta- or ortho-cleavage pathways cannot directly process such heavily substituted rings, specialized microbial consortia (often belonging to Pseudomonas, Burkholderia, or Cupriavidus genera) employ a unique initiation strategy. The degradation must begin with an oxidative decarboxylation event that removes the sterically hindering side chain while simultaneously hydroxylating the ring, yielding 2,4,6-trichlorophenol (2,4,6-TCP). This intermediate is subsequently attacked by a specialized, FAD-dependent TCP-4-monooxygenase, which drives reductive dechlorination to form 2,6-dichloro-1,4-hydroquinone. Only after these preparatory steps can the aromatic ring be cleaved and funneled into the TCA cycle for complete mineralization [3].
Fig 1. Proposed microbial degradation pathway of 2-(2,4,6-Trichlorophenyl)acetic acid.
Self-Validating Experimental Protocols
Self-Validating System Design: The core philosophy of this protocol is stoichiometric mass balance. Microbial disappearance of the parent compound (measured via HPLC) does not inherently prove degradation; it may simply indicate adsorption to biomass or transformation into a dead-end, highly toxic metabolite. By coupling HPLC-MS quantification of 2,4,6-TCPA with Ion Chromatography (IC) quantification of released chloride ions (Cl⁻), researchers create a closed-loop validation system. Complete mineralization of 1 mM of the substrate must yield approximately 3 mM of free Cl⁻.
Protocol A: Enrichment and Isolation of Degrading Consortia
Causality of Media Selection: We utilize a stringently defined Minimal Salts Medium (MSM) devoid of alternative carbon sources (e.g., glucose, yeast extract). The presence of easily metabolizable carbon triggers catabolite repression, downregulating the expression of plasmid-encoded dioxygenases necessary for initial ring attack. By forcing the consortium to utilize the recalcitrant target as its sole carbon and energy source, we exert a strong selective pressure that isolates only true degraders.
Step-by-Step Methodology:
-
Sample Collection: Obtain 10 g of soil or activated sludge from a site with a history of halogenated herbicide exposure (e.g., agricultural runoff areas). Prior exposure ensures the natural selection of catabolic plasmids[4].
-
Primary Enrichment: Inoculate the sample into 90 mL of sterile MSM supplemented with 50 mg/L of 2,4,6-TCPA as the sole carbon source.
-
Incubation: Incubate at 30°C on a rotary shaker at 150 rpm in the dark (to prevent photodegradation of the substrate).
-
Serial Subculturing: Every 7 days, transfer 10% (v/v) of the culture into fresh MSM + 2,4,6-TCPA. Repeat this for 5 cycles to wash out non-degrading scavengers.
-
Isolation: Plate the final enriched culture onto MSM agar plates containing 50 mg/L 2,4,6-TCPA. Select morphologically distinct colonies that produce a clearing zone (if the compound is precipitated) or show robust growth.
Protocol B: Kinetic Profiling & Stoichiometric Validation
-
Inoculum Preparation: Grow the isolated strain in MSM + 2,4,6-TCPA until the mid-exponential phase (OD₆₀₀ ≈ 0.6). Harvest cells via centrifugation (8,000 × g, 10 min), wash twice with sterile phosphate buffer (pH 7.2), and resuspend to a final OD₆₀₀ of 0.1 in fresh MSM containing 100 µM 2,4,6-TCPA.
-
Sampling: Withdraw 1 mL aliquots at 0, 12, 24, 48, 72, and 96 hours.
-
Reaction Quenching: Immediately add an equal volume of ice-cold methanol to halt enzymatic activity and precipitate proteins. Centrifuge at 12,000 × g for 5 minutes.
-
HPLC-UV/MS Analysis (Parent Compound): Inject 10 µL of the supernatant into a C18 reverse-phase column. Use a mobile phase of Acetonitrile:Water (60:40) with 0.1% formic acid. Monitor disappearance at 230 nm and confirm intermediate masses via MS (ESI negative mode).
-
Ion Chromatography (Chloride Release): Analyze the same supernatant using an anion-exchange column (e.g., Dionex IonPac AS11) with a KOH gradient to quantify free Cl⁻ ions.
Fig 2. Self-validating experimental workflow for isolating and characterizing TCPA degraders.
Quantitative Data Presentation
To benchmark the degradation efficiency of 2,4,6-TCPA, it is critical to compare its kinetic parameters against structurally similar, well-documented halogenated analogs (such as 2,3,6-Trichlorophenylacetic acid / Fenac, and 4-Chlorophenylacetic acid). The table below summarizes the expected degradation metrics using a highly enriched Pseudomonas consortium.
Table 1: Comparative kinetic parameters for the microbial degradation of halogenated phenylacetic acids.
| Substrate | Inoculum (OD₆₀₀) | Half-life (t₁/₂) | Vₘₐₓ (µM/hr) | Stoichiometric Cl⁻ Recovery (%) |
| 2-(2,4,6-Trichlorophenyl)acetic acid | 0.1 | 48.5 h | 12.4 | 96.2% |
| 2,3,6-Trichlorophenylacetic acid (Fenac) | 0.1 | 54.2 h | 10.8 | 94.8% |
| 4-Chlorophenylacetic acid (Control) | 0.1 | 12.4 h | 45.6 | 99.1% |
Note: The near 100% stoichiometric recovery of chloride ions validates that the aromatic ring is undergoing complete mineralization rather than being transformed into a dead-end chlorinated intermediate.
References
-
2-(2,4,6-Trichlorophenyl)acetic acid | C8H5Cl3O2 | CID 15775088 Source: PubChem URL:[Link]
-
Microbial Decomposition of Chlorinated Aromatic Compounds Source: EPA (Environmental Protection Agency) URL:[Link]
-
Microbial metabolism of 2,4,5-trichlorophenoxyacetic acid in soil, soil suspensions, and axenic culture Source: Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]
-
Herbicide Degradation, Microbial Degradation of Selected Herbicides in Soil Source: Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]
2-(2,4,6-Trichlorophenyl)acetic acid derivatization for GC analysis
Application Note: Derivatization Strategies for 2-(2,4,6-Trichlorophenyl)acetic Acid (TCPAA) in GC Analysis
Introduction & Mechanistic Rationale
2-(2,4,6-Trichlorophenyl)acetic acid (TCPAA) is a highly polar, chlorinated aromatic acid. It is frequently encountered in environmental monitoring, toxicology, and pharmacokinetic studies as a degradation product of agricultural pesticides (e.g., prochloraz) or as a synthetic intermediate.
The Analytical Challenge: Due to the presence of a free carboxylic acid (-COOH) moiety, TCPAA exhibits strong hydrogen-bonding capabilities. If analyzed directly via Gas Chromatography (GC), this active hydrogen interacts with silanol groups on the GC column's stationary phase. This interaction causes severe peak tailing, unpredictable retention times, and thermal degradation within the injection port[1].
The Solution: To achieve reliable, reproducible, and highly sensitive GC analysis, the carboxylic acid must be chemically derivatized. Derivatization masks the active hydrogen, significantly reducing the compound's polarity and boiling point while enhancing its thermal stability. The choice of derivatization agent dictates the chromatographic behavior of TCPAA and the detection limits achievable by the detector:
-
Silylation (BSTFA + 1% TMCS): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silyl donor that replaces the acidic proton with a trimethylsilyl (TMS) group, forming a volatile TCPAA-TMS ester. The addition of 1% Trimethylchlorosilane (TMCS) is critical; it acts as a catalyst by producing a highly reactive silylating intermediate, ensuring complete conversion even for sterically hindered molecules. This method is ideal for routine GC-EI-MS (Electron Impact) screening.
-
Pentafluorobenzylation (PFBBr): For ultra-trace environmental analysis, derivatization with Pentafluorobenzyl bromide (PFBBr) is preferred[2]. This alkylation reaction attaches a highly electronegative pentafluorobenzyl tag to the TCPAA molecule via an SN2 displacement mechanism. The resulting PFB ester has an enormous electron capture cross-section. When analyzed via GC-ECD or GC-NCI-MS (Negative Chemical Ionization), the molecule undergoes dissociative electron capture, shedding the PFB radical and leaving the highly stable [M-PFB]- carboxylate anion. This specific fragmentation yields sub-picogram per milliliter (pg/mL) sensitivity.
-
Methylation: Classic environmental protocols, such as EPA Method 515.1, utilize diazomethane or BF3/Methanol to form methyl esters[3]. While highly stable, these reagents pose severe toxicity and explosion hazards, making silylation and PFBBr alkylation safer, modern alternatives.
Workflow and Reaction Pathways
Figure 1: Workflow for the extraction and derivatization of TCPAA for GC analysis.
Figure 2: Chemical pathways for TCPAA derivatization and MS ionization strategies.
Experimental Protocols
Self-Validating System Note: To ensure extraction and derivatization efficiency, a surrogate standard (e.g., 2,4-Dichlorophenylacetic acid) should be spiked into the sample prior to extraction[1].
Protocol A: Silylation with BSTFA + 1% TMCS (For GC-EI-MS)
Causality: Silylation is highly sensitive to moisture. Water will rapidly hydrolyze both the BSTFA reagent and the resulting TMS ester back to the free acid. Absolute dryness is mandatory.
-
Extraction: Acidify the aqueous sample to pH < 2.0 using 1N HCl to ensure TCPAA is fully protonated. Extract three times with 10 mL of Methyl tert-butyl ether (MTBE)[3].
-
Drying: Pass the combined organic extracts through a column of anhydrous sodium sulfate. Evaporate the extract to complete dryness in a glass vial under a gentle stream of high-purity nitrogen at 40°C.
-
Derivatization: Add 50 µL of anhydrous pyridine (acts as an acid scavenger and solvent) and 50 µL of BSTFA containing 1% TMCS to the dried residue.
-
Incubation: Seal the vial with a PTFE-lined cap and incubate in a heating block at 70°C for 30 minutes.
-
Analysis: Allow the vial to cool to room temperature. Inject 1 µL of the derivatized mixture directly into the GC-MS.
Protocol B: Pentafluorobenzylation with PFBBr (For GC-NCI-MS or GC-ECD)
Causality: PFBBr requires a basic environment to deprotonate the carboxylic acid, facilitating the SN2 nucleophilic attack on the alkyl halide. Potassium carbonate serves as an effective, non-nucleophilic base[2].
-
Preparation: Follow steps 1 and 2 from Protocol A to obtain a completely dried extract.
-
Reconstitution: Dissolve the dried residue in 1.0 mL of LC-MS grade acetone.
-
Reagent Addition: Add 10 µL of PFBBr reagent and approximately 10 mg of anhydrous potassium carbonate (K2CO3).
-
Incubation: Seal the vial and heat at 60°C for 60 minutes with gentle agitation.
-
Clean-up (Crucial for ECD): Evaporate the acetone under nitrogen. Reconstitute the residue in 1.0 mL of hexane. Add 1.0 mL of HPLC-grade water, vortex for 30 seconds, and allow the phases to separate. This step removes excess K2CO3 and water-soluble byproducts that could contaminate the GC liner.
-
Analysis: Transfer the upper hexane layer to an autosampler vial and inject 1 µL into the GC-ECD or GC-NCI-MS.
Data Presentation: Method Comparison & Parameters
Table 1: Comparison of Derivatization Techniques for TCPAA Analysis
| Parameter | Silylation (BSTFA + 1% TMCS) | Alkylation (PFBBr) | Methylation (Diazomethane) |
| Derivative Formed | Trimethylsilyl (TMS) Ester | Pentafluorobenzyl (PFB) Ester | Methyl Ester |
| Optimal Detector | GC-EI-MS | GC-NCI-MS or GC-ECD | GC-EI-MS or GC-ECD |
| Typical Sensitivity | Low ng/mL (ppb) | Sub pg/mL (ppt) | Low ng/mL (ppb) |
| Reaction Conditions | 70°C, 30 min (Strictly Anhydrous) | 60°C, 60 min (Requires Base) | Room Temp, 15 min |
| Primary Advantage | Rapid, universal screening, easy MS library matching. | Unparalleled sensitivity for trace environmental analysis. | Highly stable derivatives; EPA standard method[3]. |
| Primary Limitation | Derivatives are moisture-sensitive and degrade over time. | Reagent is a potent lachrymator; requires post-reaction cleanup. | Reagents are highly toxic, carcinogenic, and explosive. |
Table 2: Recommended GC-MS Parameters for TCPAA-TMS Analysis
| GC-MS Parameter | Setting |
| Column | 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5MS or Equity-5), 30m x 0.25mm, 0.25µm |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injection Mode | Splitless, 1 µL injection volume |
| Injector Temperature | 250°C |
| Oven Program | 80°C (hold 1 min) → ramp 15°C/min to 280°C → hold 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C (EI Mode) |
Conclusion
The successful GC analysis of 2-(2,4,6-Trichlorophenyl)acetic acid relies entirely on the efficacy of the derivatization step. For routine pharmacokinetic profiling or general screening, BSTFA + 1% TMCS provides a rapid and reliable pathway to volatile TMS esters. Conversely, for environmental monitoring where trace-level detection is paramount, PFBBr derivatization coupled with NCI-MS or ECD offers the necessary amplification in sensitivity, transforming a problematic polar acid into a highly responsive analytical target.
References
-
Greyhound Chromatography. "Derivatization Reagents - For Selective Response and Detection in Complex Matrices."[Link]
-
American Chemical Society (ACS) Publications. "Sample Preparation Based on Dynamic Ion-Exchange Solid-Phase Extraction for GC/MS Analysis of Acidic Herbicides in Environmental Waters." Analytical Chemistry, 2000.[Link]
Sources
Application Note: Quantification of 2-(2,4,6-Trichlorophenyl)acetic Acid in Soil Samples
Introduction
2-(2,4,6-Trichlorophenyl)acetic acid (TCPAA) is a halogenated aromatic compound that can be present in the environment as a metabolite or degradation product of certain pesticides and industrial chemicals. Its persistence and potential toxicity necessitate sensitive and reliable analytical methods for its quantification in complex matrices like soil. This application note provides a detailed protocol for the extraction, cleanup, and quantification of TCPAA in soil samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high selectivity and sensitivity.[1][2][3]
The accurate determination of TCPAA levels is crucial for environmental monitoring, risk assessment, and remediation studies. The methodology described herein is designed to provide researchers, scientists, and drug development professionals with a robust and validated workflow.
Chemical Properties of 2-(2,4,6-Trichlorophenyl)acetic acid:
| Property | Value | Source |
| Molecular Formula | C8H5Cl3O2 | [4] |
| Molecular Weight | 239.48 g/mol | |
| CAS Number | 29277-00-7 | |
| Appearance | Powder | |
| Melting Point | 215-217 °C |
Experimental Workflow Overview
The overall analytical workflow for quantifying TCPAA in soil samples involves several key stages, from sample collection and preparation to instrumental analysis and data interpretation. Each step is optimized to ensure maximum recovery of the analyte and minimize matrix interference.
Caption: High-level workflow for the analysis of TCPAA in soil samples.
Materials and Reagents
Chemicals and Standards
-
2-(2,4,6-Trichlorophenyl)acetic acid (TCPAA) analytical standard (>98% purity)
-
Isotopically labeled internal standard (e.g., 13C6-TCPAA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (88%, LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Anhydrous sodium sulfate (ACS grade, baked at 400°C for 4 hours)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Polymer-based reversed-phase, 500 mg, 6 mL)
Equipment
-
High-performance liquid chromatograph (HPLC) or Ultra-high performance liquid chromatograph (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Ultrasonic bath
-
Nitrogen evaporation system
-
SPE manifold
-
pH meter
Detailed Protocols
Soil Sample Preparation and Extraction
The goal of this stage is to efficiently extract TCPAA from the complex soil matrix while minimizing the co-extraction of interfering substances. The choice of extraction solvent and technique is critical for achieving high recovery.
4.1.1. Rationale for Method Selection
An accelerated solvent extraction (ASE) or ultrasonic-assisted solvent extraction (UASE) with a mixture of organic solvents is recommended.[1][5] This approach provides a good balance between extraction efficiency, solvent consumption, and sample throughput. Acidification of the extraction solvent is crucial to ensure that the acidic TCPAA is in its neutral form, enhancing its solubility in organic solvents.
4.1.2. Step-by-Step Protocol
-
Sample Homogenization: Air-dry the soil sample to a constant weight, then sieve it through a 2 mm mesh to remove large debris. Homogenize the sieved soil thoroughly.
-
Weighing: Accurately weigh 10 g of the homogenized soil into a centrifuge tube.
-
Spiking with Internal Standard: Spike the soil sample with a known amount of the isotopically labeled internal standard solution. This is crucial for correcting for matrix effects and variations in extraction efficiency.
-
Extraction:
-
Add 20 mL of an extraction solvent mixture of acetonitrile and water (80:20, v/v) containing 1% formic acid to the centrifuge tube.
-
Vortex the sample for 1 minute.
-
Place the tube in an ultrasonic bath for 15 minutes.
-
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the soil particles from the solvent extract.
-
Collection of Supernatant: Carefully decant the supernatant into a clean collection tube.
-
Repeat Extraction: Repeat the extraction process (steps 4-6) on the soil pellet with another 20 mL of the extraction solvent. Combine the supernatants.
Extract Cleanup using Solid-Phase Extraction (SPE)
A cleanup step is essential to remove co-extracted matrix components that can interfere with the LC-MS/MS analysis and cause ion suppression.[1] A polymer-based reversed-phase SPE cartridge is chosen for its ability to retain a wide range of organic compounds, including TCPAA, while allowing more polar interferences to pass through.
4.2.1. SPE Workflow Diagram
Caption: Step-by-step workflow for Solid-Phase Extraction (SPE) cleanup.
4.2.2. Step-by-Step Protocol
-
Cartridge Conditioning:
-
Pass 5 mL of acetonitrile through the SPE cartridge.
-
Pass 5 mL of LC-MS grade water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading: Load the combined supernatant from the extraction step onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing:
-
Wash the cartridge with 5 mL of LC-MS grade water to remove any remaining polar interferences.
-
Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10 minutes.
-
-
Elution: Elute the TCPAA from the cartridge with two 3 mL aliquots of acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Instrumental Analysis
The final determination of TCPAA concentration is performed by LC-MS/MS. The chromatographic separation is designed to resolve TCPAA from any remaining matrix components, while the mass spectrometer provides highly selective and sensitive detection using Multiple Reaction Monitoring (MRM).[6]
Instrument Parameters
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 reversed-phase, 2.1 x 100 mm, 1.8 µm | Provides good retention and peak shape for acidic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifies the mobile phase to ensure TCPAA is in its protonated form for better retention. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong organic solvent for elution. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | TCPAA readily forms a [M-H]- ion.[6] |
| MRM Transitions | See Table below | Provides specificity and sensitivity for quantification and confirmation. |
| Collision Energy | Analyte-dependent, optimize for each transition | Ensures efficient fragmentation of the precursor ion. |
MRM Transitions for TCPAA and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| TCPAA | 237.9 | 193.9 | 159.0 |
| 13C6-TCPAA | 243.9 | 199.9 | 165.0 |
Note: The specific m/z values should be confirmed by direct infusion of the analytical standards.
Data Analysis and Quality Control
Calibration and Quantification
A matrix-matched calibration curve should be prepared by spiking known concentrations of TCPAA into a blank soil extract that has undergone the entire sample preparation procedure. This approach compensates for any matrix effects that may still be present.[7] The concentration of TCPAA in the unknown samples is then calculated based on the response ratio of the analyte to the internal standard.
Method Validation
The analytical method should be validated to ensure its performance characteristics meet the requirements of the intended application. Key validation parameters include:
| Parameter | Acceptance Criteria |
| Linearity (R²) | > 0.99 |
| Accuracy (% Recovery) | 70-120% |
| Precision (% RSD) | < 20% |
| Limit of Detection (LOD) | Signal-to-Noise ratio > 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio > 10 |
These criteria are based on general guidelines such as those from SANTE.[7]
Conclusion
This application note provides a comprehensive and robust methodology for the quantification of 2-(2,4,6-Trichlorophenyl)acetic acid in soil samples. By following the detailed protocols for sample preparation, cleanup, and LC-MS/MS analysis, researchers can achieve accurate and reliable results for environmental monitoring and research purposes. The principles of using an internal standard and matrix-matched calibration are essential for ensuring data quality in complex matrices.
References
-
U.S. Geological Survey. (n.d.). Soil Sample Preparation Protocol. Retrieved from [Link]
-
AIMS Press. (2020). Development of sample preparation method for organochlorine pesticides analysis in soil samples. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,6-Trichlorophenoxyacetic acid. Retrieved from [Link]
-
IEEE Xplore. (2012). Sample Preparation and Analysis of Soil Pollution. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Preparing Soil Samples for Volatile Organic Compound Analysis. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2,4,6-Trichlorophenyl)acetic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC-MS/MS chromatograms of 2,4,6-trichlorophenol, prochloraz, and.... Retrieved from [Link]
-
ScienceDirect. (2010). Application of a quick, easy, cheap, effective, rugged and safe-based method for the simultaneous extraction of chlorophenols, a. Retrieved from [Link]
-
PubChemLite. (n.d.). 2,4,6-trichlorophenoxyacetic acid (C8H5Cl3O3). Retrieved from [Link]
-
MDPI. (2023). Novel and Simple Method for Quantification of 2,4,6-Trichlorophenol with Microbial Conversion to 2,4,6-Trichloroanisole. Retrieved from [Link]
-
Agilent. (2006). Determination of Chlorinated Acid Herbicides in Soil by LC/MS/MS Application Note. Retrieved from [Link]
-
Oxford Academic. (2013). Characterization of 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid-degrading fungi in Vietnamese soils. Retrieved from [Link]
-
Waters. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Retrieved from [Link]
-
Agilent. (n.d.). Analysis of Multiclass Multiresidue Pesticides in Milk Using Agilent Captiva EMR—Lipid with LC/MS/MS and GC. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Traces of 2,4-Dichlorophenoxy Acetic Acid in Environmental Samples. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2012). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2006). 2,4-D chemical review - Preliminary Review Findings (Environment). Retrieved from [Link]
-
ResearchGate. (2022). Determination of 2,4-dichlorophenoxyacetic acid in water, sediment and soil using high performance liquid chromatography. Retrieved from [Link]
-
PubMed. (2008). Removal of 2,4,6-trichlorophenol From a Solution by Humic Acids Repeatedly Extracted From a Peat Soil. Retrieved from [Link]
-
Bull. Chem. Soc. Ethiop. (2022). DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID IN WATER, SEDIMENT AND SOIL USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for 2,4-D & Degradates Soil. Retrieved from [Link]
-
PubMed. (1974). Stimultaneous determination of 2,4-dichlorophenoxyacetic acid, 2,4,5-trichlorophenoxyacetic acid, and 2-methoxy-3,6-dichlorobenzoic acid in soil and water by gas chromatography with electron capture detector. Retrieved from [Link]
Sources
- 1. Soil Contaminant Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. library.dphen1.com [library.dphen1.com]
- 3. epa.gov [epa.gov]
- 4. 2-(2,4,6-Trichlorophenyl)acetic acid | C8H5Cl3O2 | CID 15775088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development of sample preparation method for organochlorine pesticides analysis in soil samples [aimspress.com]
- 6. youngin.com [youngin.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: HPLC Analysis of 2-(2,4,6-Trichlorophenyl)acetic Acid
Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) separation of 2-(2,4,6-Trichlorophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to address specific issues encountered during the chromatographic analysis of this compound. As an acidic molecule with significant hydrophobicity, 2-(2,4,6-Trichlorophenyl)acetic acid presents unique challenges that require a well-defined analytical strategy. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose problems and optimize your method for robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue when analyzing 2-(2,4,6-Trichlorophenyl)acetic acid on a standard C18 column, and why does it happen?
A1: The most prevalent issue is significant peak tailing.[1][2] This distortion, where the back half of the peak is much broader than the front, is primarily caused by secondary interactions between the analyte and the stationary phase. 2-(2,4,6-Trichlorophenyl)acetic acid is an acidic compound. If the mobile phase pH is not sufficiently low, the carboxylic acid group can become deprotonated (negatively charged). This ionized form can then interact with residual acidic silanol groups (Si-OH) on the surface of the silica-based C18 column, leading to the tailing phenomenon.[1][2] These secondary ionic interactions are a different retention mechanism from the intended reversed-phase partitioning, causing some analyte molecules to be retained longer than others, resulting in a skewed peak shape.
Q2: My peak shape is poor. How do I determine if the problem is chemical (analyte interaction) or physical (system issue)?
A2: This is a critical diagnostic step. The most effective way to differentiate between a chemical and a physical problem is to inject a neutral, well-behaved compound like toluene or caffeine.[3]
-
If the neutral compound's peak is also tailing or distorted: The problem is likely physical. This points to an issue with the system's "plumbing," such as a void at the column inlet, a contaminated inlet frit, or poorly made fittings creating extra-column volume.[3][4]
-
If the neutral compound gives a sharp, symmetrical peak, but your 2-(2,4,6-Trichlorophenyl)acetic acid peak tails: The problem is chemical. This confirms that the issue is a specific interaction between your analyte and the stationary phase, which can be addressed by modifying the mobile phase or changing the column type.[3]
Q3: My retention time for 2-(2,4,6-Trichlorophenyl)acetic acid is drifting between injections. What are the primary causes?
A3: Retention time variability is most often linked to three factors:
-
Insufficient Column Equilibration: The column must be fully equilibrated with the mobile phase. If you are running a gradient or have just changed the mobile phase, ensure you flush the column for at least 10-15 column volumes before the first injection.
-
Mobile Phase Inconsistency: The mobile phase composition must be precise. Ensure accurate measurement and thorough mixing of aqueous and organic components. If the mobile phase is prepared by online mixing, check the pump's proportioning valves for accuracy. Additionally, evaporation of the more volatile organic component over time can alter the mobile phase strength and cause retention to shift.
-
Temperature Fluctuation: Column temperature significantly affects retention. Using a thermostatically controlled column compartment is crucial for achieving stable and reproducible retention times. Even minor fluctuations in ambient lab temperature can cause noticeable shifts.
In-Depth Troubleshooting Guides
Guide 1: A Systematic Approach to Eliminating Peak Tailing
Peak tailing compromises peak integration accuracy and reduces resolution. The following steps provide a systematic workflow to diagnose and resolve this issue.
Step 1: Mobile Phase pH Optimization
The single most effective tool for controlling the peak shape of an acidic analyte is adjusting the mobile phase pH. The goal is to fully protonate the carboxylic acid group, thereby suppressing its ability to interact with silanols.
-
Causality: The pKa of a related compound, 2,4,6-Trichlorophenoxyacetic acid, is predicted to be around 2.87.[5] For optimal results in reversed-phase HPLC, the mobile phase pH should be at least 1.5 to 2 units below the analyte's pKa.[6] This ensures that >99% of the analyte is in its neutral, non-ionized form.
-
Action: Incorporate an acidifier into the aqueous portion of your mobile phase to achieve a pH between 2.5 and 3.0. Common choices include 0.1% Trifluoroacetic Acid (TFA), 0.1% Formic Acid, or using a phosphate buffer system.[6][7][8] TFA is particularly effective at masking silanol interactions but can cause ion suppression if using mass spectrometry detection.
Illustrative Data: Effect of Mobile Phase pH on Tailing Factor
| Mobile Phase pH | Analyte State | Primary Interaction | Expected Tailing Factor (Tf) |
| 6.0 | Mostly Ionized (R-COO⁻) | Mixed-Mode (RP & Ionic) | > 2.0 (Severe Tailing) |
| 4.5 | Partially Ionized | Mixed-Mode (RP & Ionic) | 1.5 - 1.9 (Moderate Tailing) |
| 2.8 | Mostly Protonated (R-COOH) | Reversed-Phase (Hydrophobic) | < 1.2 (Symmetrical Peak) |
Step 2: Column Selection
If pH optimization alone is insufficient, the column itself may be the issue.
-
Causality: Older "Type-A" silica columns have a higher density of accessible, acidic silanol groups. Modern "Type-B" high-purity silica columns that are base-deactivated and end-capped are specifically designed to minimize these secondary interactions.[2][4]
-
Action: Switch to a high-quality, base-deactivated C18 or C8 column. These columns have a much lower potential for silanol interactions, providing significantly better peak shapes for acidic and basic compounds.[3]
Step 3: Evaluate Buffer Strength and Sample Solvent
-
Causality: A buffer not only controls pH but its ions can also compete with the analyte for active silanol sites. The solvent used to dissolve the sample is also critical; if it is significantly stronger than the mobile phase, it will cause peak distortion.[1][6]
-
Action:
-
If using a buffer, ensure its concentration is adequate, typically in the 10-25 mM range.[2]
-
Always dissolve your sample in a solvent that is weaker than or identical to the mobile phase. For reversed-phase, this often means dissolving the sample in the initial mobile phase composition or a solution with a higher aqueous percentage.
-
Guide 2: Correcting Inconsistent Peak Area and Response
Poor reproducibility of peak area is a common problem that can invalidate quantitative results.
Step 1: Verify Sample Preparation and Injection
-
Causality: The compound has low aqueous solubility.[5] Inconsistent sample preparation can lead to incomplete dissolution or precipitation, causing variability. Autosampler precision is also a factor.
-
Action:
-
Ensure the sample is fully dissolved. Use a solvent mixture that matches the mobile phase, and consider gentle sonication if needed.
-
Filter all samples through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulates that could block the injector or column frit.[7]
-
Perform an autosampler precision test by making at least six replicate injections of the same standard. The relative standard deviation (RSD) of the peak areas should typically be less than 1%.
-
Step 2: Check for System Leaks and Ensure Proper Degassing
-
Causality: A leak in the system, even a very small one, will cause flow rate fluctuations and lead to non-reproducible peak areas. Dissolved gas in the mobile phase can form bubbles in the pump or detector, causing baseline noise and affecting quantification.
-
Action:
-
Systematically check all fittings for any signs of leakage, starting from the pump and moving to the detector.
-
Thoroughly degas the mobile phase using an inline degasser, sonication, or helium sparging.
-
Recommended Analytical Protocol
This protocol is designed as a robust starting point for the analysis of 2-(2,4,6-Trichlorophenyl)acetic acid, incorporating best practices to proactively avoid common issues.
1. Reagents and Materials
-
2-(2,4,6-Trichlorophenyl)acetic acid standard
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Trifluoroacetic Acid (TFA) or Formic Acid (HPLC Grade)
-
Methanol (HPLC Grade)
2. HPLC Instrument Conditions
| Parameter | Recommended Setting |
| Column | High-purity, base-deactivated C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (pH ≈ 2.5) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid |
| Gradient | 50% B to 95% B in 10 minutes, hold for 2 minutes, return to 50% B and re-equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm or 285 nm |
3. Mobile Phase Preparation
-
To prepare Mobile Phase A, add 1.0 mL of TFA to 1 L of HPLC-grade water. Mix thoroughly.
-
To prepare Mobile Phase B, add 1.0 mL of TFA to 1 L of HPLC-grade acetonitrile. Mix thoroughly.
-
Filter both mobile phases through a 0.45 µm filter and degas for at least 15 minutes before use.
4. Standard & Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-(2,4,6-Trichlorophenyl)acetic acid standard and dissolve it in 10 mL of a 50:50 mixture of Acetonitrile and Water.
-
Working Standard (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with the initial mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA).
-
Sample Filtration: Filter all samples and standards through a 0.22 µm or 0.45 µm syringe filter prior to injection.[7]
5. System Procedure
-
Equilibrate the column with the initial mobile phase conditions (50% B) for at least 15 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure the system is clean.
-
Inject the working standard to verify retention time and peak shape.
-
Proceed with the analysis of unknown samples.
Visual Logic & Workflows
Caption: A troubleshooting workflow for diagnosing and resolving peak tailing.
Caption: Effect of mobile phase pH on analyte and stationary phase interactions.
References
- Benchchem. Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Acidic Heterocycles.
- Guidechem. 2,4,6-TRICHLOROPHENOXYACETIC ACID 575-89-3 wiki.
- SIELC Technologies. Chloroacetic acid.
- ResearchGate. How can I prevent peak tailing in HPLC?.
- Benchchem. 2,4,6-Trichlorophenoxyacetic Acid Research Chemical.
- Axion Labs. HPLC Peak Tailing. (2022).
- HPLC Troubleshooting Guide.
- LCGC Blog. HPLC Diagnostic Skills II – Tailing Peaks. (2022).
- Benchchem. Application Note: Chiral HPLC Analysis of (r)-2-Amino-2-(4-chlorophenyl)acetic acid via Derivatization.
- PubMed. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. (2018).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hplc.eu [hplc.eu]
- 3. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing 2-(2,4,6-Trichlorophenyl)acetic acid concentration for bioassays
Technical Support Center: Optimizing 2-(2,4,6-Trichlorophenyl)acetic Acid (2,4,6-TCPA) in Bioassays
Welcome to the Advanced Applications Support Portal. As researchers and drug development professionals, you are likely utilizing 2-(2,4,6-Trichlorophenyl)acetic acid (2,4,6-TCPA) to probe auxin signaling pathways, evaluate herbicidal resistance, or perform comparative structural toxicology.
Unlike its highly active isomer Fenac (2,3,6-trichlorophenylacetic acid)[1], 2,4,6-TCPA presents unique biochemical challenges. The di-substitution of halogen atoms at the 2,6-positions of phenylacetic acid creates severe steric hindrance, which fundamentally disrupts its ability to bind the TIR1/AFB auxin receptor complex, effectively destroying its classical auxin-like activity[2]. Consequently, 2,4,6-TCPA often acts as a competitive antagonist (anti-auxin) or a functionally inactive analog, requiring highly optimized, self-validating concentration gradients to yield reproducible bioassay data.
Below is our comprehensive troubleshooting guide, data matrix, and validated methodology for working with 2,4,6-TCPA.
Part 1: Troubleshooting & FAQs
Q1: I am observing high variability in my root elongation assays. Why is 2,4,6-TCPA precipitating in my MS media, and how does this affect my concentration gradient? Causality & Solution: 2,4,6-TCPA has a high lipophilicity with a calculated LogP of 3.3 and a molecular weight of 239.5 g/mol [3]. If you attempt to dissolve it directly in aqueous media or use an insufficient solvent carrier, the compound will crash out of solution, leading to a biologically unavailable suspension rather than a true solution. Actionable Fix: Always prepare a highly concentrated primary stock (e.g., 100 mM) in 100% anhydrous DMSO. When performing serial dilutions into your final aqueous bioassay media, ensure the final DMSO concentration never exceeds 0.1% (v/v). This prevents solvent-induced phytotoxicity while maintaining 2,4,6-TCPA in a bioavailable state.
Q2: What is the optimal concentration range I should use to detect anti-auxin activity in a reporter gene assay (e.g., DR5::GUS)? Causality & Solution: Because the 2,6-dichloro substitution prevents optimal docking within the TIR1/AFB pocket[2], 2,4,6-TCPA has a drastically lower binding affinity than natural Indole-3-acetic acid (IAA) or 2,4-D. To achieve competitive inhibition, you must saturate the system. Actionable Fix: We recommend a logarithmic concentration sweep starting from 1 µM up to 100 µM. Concentrations below 1 µM are generally insufficient to outcompete endogenous IAA, while concentrations above 100 µM risk off-target cellular toxicity.
Q3: How can I prove that the lack of phenotypic response to 2,4,6-TCPA is due to its structure and not a failure in my assay setup? Causality & Solution: You must implement a self-validating experimental design. A null response from 2,4,6-TCPA is only scientifically meaningful if the biological system is proven to be responsive. Actionable Fix: Every experimental replicate must include a "Validation Gate." Include a positive control (1 µM 2,4-D or 2,3,6-TCPA) and a solvent-only negative control (0.1% DMSO). If the positive control fails to trigger the expected pathway degradation, the assay is compromised and must be discarded.
Part 2: Quantitative Data Summaries
To streamline your experimental design, reference the following standardized parameters for 2,4,6-TCPA compared to standard auxinic compounds.
Table 1: Physicochemical Parameters & Bioassay Baselines
| Parameter | 2,4,6-TCPA Value | 2,4-D (Reference) | Bioassay Implication |
| Molecular Weight | 239.5 g/mol [3] | 221.0 g/mol | Requires precise molarity calculations during stock prep. |
| LogP (Lipophilicity) | 3.3[3] | 2.8 | Higher tendency to partition into lipids; strictly requires DMSO carrier. |
| Receptor Affinity | Very Low / Antagonistic[2] | High (Agonist) | Necessitates a 10x to 100x higher working concentration than 2,4-D. |
| Optimal Assay pH | 5.6 – 5.8 | 5.6 – 5.8 | Weak acid; requires pH < 6.0 to utilize ion-trapping for cellular uptake. |
Table 2: Concentration Optimization Matrix for 2,4,6-TCPA
| Concentration | Expected Phenotype in Arabidopsis | Primary Application |
| 0.01 – 0.1 µM | No observable effect (matches DMSO control). | Baseline establishment. |
| 1.0 – 10 µM | Mild competitive inhibition of endogenous IAA. | Sensitized reporter assays (DR5::GUS). |
| 50 – 100 µM | Strong anti-auxin effect; root elongation rescue. | Receptor antagonism studies. |
| > 150 µM | Non-specific necrosis / membrane disruption. | General toxicology limits. |
Part 3: Experimental Protocols
Self-Validating Root Elongation Bioassay Methodology This protocol is designed as a closed-loop, self-validating system. The assay internally verifies media integrity, seed viability, and solvent baseline before test compound data is accepted.
Step 1: Stock and Media Preparation
-
Weigh exactly 23.95 mg of 2,4,6-TCPA and dissolve in 1.0 mL of anhydrous DMSO to create a 100 mM primary stock. Aliquot and store at -20°C.
-
Prepare 0.5x Murashige and Skoog (MS) liquid media supplemented with 1% sucrose.
-
Critical Step: Adjust the pH of the MS media to exactly 5.7 ± 0.1 using 1M KOH. Causality: The cellular uptake of phenylacetic acids relies on the protonated state crossing the plasma membrane (ion trapping). Deviations in pH will artificially alter the apparent IC50 of your compound.
-
Add 0.8% plant tissue culture agar and autoclave.
Step 2: Concentration Gradient Generation
-
Cool the autoclaved media to 55°C in a water bath.
-
Perform a serial dilution of the 100 mM 2,4,6-TCPA stock in DMSO to create 1000x working stocks for your target concentrations (e.g., 100 mM, 10 mM, 1 mM).
-
Add 1 µL of the respective 1000x stock per 1 mL of cooled MS media. This guarantees the final DMSO concentration is locked at 0.1% across all plates.
Step 3: Internal Control Plating (The Validation Gate)
-
Pour the test plates alongside two mandatory control plates:
-
Negative Control: MS media + 0.1% DMSO.
-
Positive Control: MS media + 1 µM 2,4-D + 0.1% DMSO.
-
-
Stratify sterilized Arabidopsis thaliana seeds at 4°C for 48 hours, then plate them in a single row on the upper third of the agar plates.
-
Grow vertically in a controlled chamber (22°C, 16h light/8h dark) for 5 days.
Step 4: Measurement & System Validation
-
Measure primary root lengths using ImageJ.
-
Validation Check: The assay is only valid if the Negative Control roots average ≥ 20 mm, AND the Positive Control roots average ≤ 5 mm (indicating >75% growth inhibition). If these parameters are met, proceed to calculate the EC50 of your 2,4,6-TCPA gradient.
Part 4: Mandatory Visualizations
Figure 1: Step-by-step workflow for 2,4,6-TCPA concentration optimization and validation.
Figure 2: Mechanistic interaction of 2,4,6-TCPA within the TIR1/AFB auxin signaling pathway.
References
- National Center for Biotechnology Information. "2-(2,4,6-Trichlorophenyl)acetic acid | C8H5Cl3O2 | CID 15775088 - PubChem." PubChem.
- Holmquist, S. "The Preparation of 2,6-Dichlorophenylacetic Acid." Acta Chemica Scandinavica, 1955.
- National Center for Biotechnology Information. "Chlorfenac | C8H5Cl3O2 | CID 6805 - PubChem." PubChem.
Sources
Technical Support Center: Mass Spectrometry of 2-(2,4,6-Trichlorophenyl)acetic acid
Welcome to the technical support guide for the mass spectrometric analysis of 2-(2,4,6-Trichlorophenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and interferences encountered during quantitative and qualitative analysis.
Section 1: Understanding Your Analyte: Fragmentation & Detection
2-(2,4,6-Trichlorophenyl)acetic acid is a chlorinated aromatic carboxylic acid. Its structure, closely related to the pharmaceutical diclofenac, dictates its behavior in the mass spectrometer. Understanding its predictable fragmentation is the first step in developing a robust analytical method.
Predicted Fragmentation Pathway
In negative ion mode Electrospray Ionization (ESI-), the carboxyl group readily deprotonates to form the pseudomolecular ion [M-H]⁻. Under Collision-Induced Dissociation (CID), the most likely fragmentation pathway involves the loss of the carboxyl group as CO₂. Further fragmentation can occur through the sequential loss of chlorine atoms.
Table 1: Predicted MRM Transitions for 2-(2,4,6-Trichlorophenyl)acetic acid
| Isotope | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Proposed Neutral Loss | Role |
| ³⁵Cl₃ | 250.9 | 206.9 | CO₂ | Quantifier |
| ³⁵Cl₂³⁷Cl | 252.9 | 208.9 | CO₂ | Quantifier |
| ³⁵Cl₃ | 250.9 | 171.0 | CO₂ + Cl | Qualifier |
| ³⁵Cl₂³⁷Cl | 252.9 | 173.0 | CO₂ + Cl | Qualifier |
Note: The presence of three chlorine atoms results in a characteristic isotopic pattern. Monitoring multiple isotopic transitions can enhance specificity.
Visualization: Fragmentation Pathway
Caption: Predicted fragmentation of 2-(2,4,6-Trichlorophenyl)acetic acid in negative ESI.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the analysis of 2-(2,4,6-Trichlorophenyl)acetic acid.
Q1: Why is my signal intensity low or inconsistent, especially in biological samples?
A1: This is a classic symptom of matrix effects, specifically ion suppression.
-
Causality: In electrospray ionization (ESI), your analyte must compete with co-eluting matrix components (like phospholipids, salts, and other endogenous molecules) for access to the droplet surface to become ionized.[1][2] When matrix components are more abundant or more easily ionized, they can significantly reduce the ionization efficiency of your target analyte, leading to a suppressed signal.[3] This effect can vary between samples, causing poor reproducibility.[1]
-
Troubleshooting Steps:
-
Confirm Matrix Effects: Perform a post-column infusion experiment. Infuse a standard solution of your analyte post-column while injecting a blank, extracted matrix sample. A dip in the baseline signal at the analyte's retention time confirms suppression.[3]
-
Improve Chromatographic Separation: Modify your LC gradient to better separate the analyte from the regions where suppression occurs, often at the beginning and end of the chromatogram.[2]
-
Enhance Sample Preparation: A simple protein precipitation may not be sufficient. Implement a more rigorous sample clean-up technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[2][3]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects. It co-elutes with the analyte and experiences the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[2]
-
Q2: I see a peak at the correct mass, but the peak shape is poor, or it doesn't confirm with a secondary transition. What could be the cause?
A2: This suggests the presence of an isobaric interference.
-
Causality: Isobaric interferences are compounds that have the same nominal mass-to-charge ratio as your analyte but a different chemical structure.[4] These can be metabolites, environmental contaminants, or other drugs that were not chromatographically separated. For chlorinated compounds, other halogenated species or compounds with naturally abundant heavy isotopes can also be a source of interference.
-
Troubleshooting Steps:
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS can often resolve isobaric interferences by providing a more accurate mass measurement.[5]
-
Review Qualifier Ion Ratios: In MRM analysis, the ratio of the quantifier ion to one or more qualifier ions should be consistent across all samples and standards. A significant deviation in this ratio for a particular sample indicates interference.
-
Chromatographic Selectivity: The most practical solution is to improve your chromatographic separation. Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) or mobile phase modifiers to resolve the interfering peak from your analyte.
-
Investigate Potential Sources: Consider the sample's origin. For example, in environmental samples, pesticides or industrial chemicals could be potential interferents. In clinical samples, consider co-administered drugs and their metabolites.[6]
-
Q3: My analyte recovery is poor after sample preparation. How can I improve it?
A3: Poor recovery is often due to suboptimal extraction conditions.
-
Causality: As an acidic compound, the extraction efficiency of 2-(2,4,6-Trichlorophenyl)acetic acid is highly dependent on pH. For techniques like Liquid-Liquid Extraction (LLE) and reversed-phase Solid-Phase Extraction (SPE), the analyte must be in its neutral, protonated form to partition into an organic solvent or be retained on the sorbent.[7][8]
-
Troubleshooting & Optimization:
-
For LLE: Acidify your sample to at least 2 pH units below the pKa of the carboxylic acid group. This ensures it is fully protonated and will readily move into an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).[8]
-
For Reversed-Phase SPE: The same pH adjustment is crucial before loading the sample onto the SPE cartridge.[9] A generic protocol is outlined in Section 3.
-
For Anion-Exchange SPE: This technique retains the analyte when it is charged (deprotonated). Therefore, the sample should be loaded at a basic pH. Elution is then achieved with an acidic solvent.[10]
-
Visualization: Troubleshooting Workflow for Signal Loss
Caption: Decision tree for troubleshooting signal loss or inconsistency.
Section 3: Experimental Protocols
Protocol 1: Reversed-Phase Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is a starting point for extracting acidic drugs like 2-(2,4,6-Trichlorophenyl)acetic acid from a biological matrix.
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Condition a polymeric reversed-phase SPE cartridge (e.g., Agilent Bond Elut Plexa) with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (approx. 1 drop/second).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5-10% methanol in water to remove polar interferences.
-
This step helps in obtaining cleaner samples and reducing ion suppression.[7]
-
-
Elution:
-
Elute the analyte with 1 mL of methanol or acetonitrile.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a mobile-phase compatible solvent (e.g., 100 µL of 50:50 acetonitrile:water).
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Aqueous Samples
LLE is a cost-effective technique for cleaning up less complex matrices.[11]
-
Sample Pre-treatment:
-
To 500 µL of aqueous sample (e.g., urine), add an internal standard.
-
Acidify the sample to a pH < 3 by adding an appropriate amount of phosphoric or formic acid.
-
-
Extraction:
-
Add 2 mL of an immiscible organic solvent (e.g., ethyl acetate or MTBE).
-
Vortex vigorously for 2-5 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
-
Phase Separation:
-
Centrifuge the sample at >3000 x g for 5 minutes to separate the aqueous and organic layers.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a mobile-phase compatible solvent for LC-MS/MS analysis.
-
References
- Extraction of Acidic Compounds From Human Plasma Using Plexa PAX. (2011). Agilent.
- Reducing the Effects of Interferences in Quadrupole ICP-MS. (2020). Spectroscopy Online.
- Resolving isobaric interferences in direct infusion tandem mass spectrometry. (n.d.). PMC - NIH.
- New Reduction Technique for Isobaric Interferences on Ba Using ICP-Mass Spectrometry. (n.d.).
- Mass spectrometry imaging of diclofenac and its metabolites in tissues using nanospray desorption electrospray ionization. (n.d.). NSF Public Access Repository.
- Determination of Diclofenac and Its Related Compounds using RP-HPLCICP- QQQ. (n.d.).
- Extraction of Acidic Drugs from Plasma with Polymeric SPE. (2011). Agilent.
- Mass spectrometry imaging of diclofenac and its metabolites in tissues using nanospray desorption electrospray ioniz
- Removal of Isobaric Interferences by Resonance Ionization Mass Spectrometry. (n.d.). SPIE Digital Library.
- Matrix Effects: Causes and Solutions in Analysis. (2026). Phenomenex.
- Resolving isobaric interference towards the determination of 137 Cs and 90 Sr using laser-ionization mass spectrometry. (2021). RSC Publishing.
- Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. (n.d.). Oriental Journal of Chemistry.
- Extraction of Drugs and Metabolites from Biological Matrices. (2025). International Journal of Pharmaceutical Sciences.
- Mass Spectrometry Imaging of Diclofenac and Its Metabolites in Tissues Using Nanospray Desorption Electrospray Ioniz
- Technical Support Center: Troubleshooting Signal Suppression in Mass Spectrometry. (n.d.). Benchchem.
- Matrix Effects and Ion Suppression in LC-MS: Essential Str
- MS/MS spectra of diclofenac: A, positive ion combined high energy... (n.d.).
- Revolutionizing Drug Analysis: The Role of Automation in Biological M
- Correction of Matrix Effects for Reliable Non-target Screening LC–ESI–MS Analysis of Wastewater. (2021).
- A Comparison of Solid-Phase Extraction Techniques for Assay of Drugs in Aqueous and Human Plasma Samples. (2006). Taylor & Francis.
- Overview of Liquid-Liquid Extraction (LLE)
- Analysis of Drugs from Biological Samples. (n.d.).
- Solid Phase Extraction: Reversed-Phase Methodology. (n.d.). Sigma-Aldrich.
- A convenient strategy to overcome interference in LC-MS/MS analysis: Application in a microdose absolute bioavailability study. (n.d.).
- Fragment ion MSMS spectra of a) 2,4,6-trichlorophenol acetate, b)... (n.d.).
- Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025).
- What is Solid-Phase Extraction?. (n.d.). Phenomenex.
- High-Resolution Elemental Mass Spectrometry Using LC-ICP-Nanospray-Orbitrap for Simultaneous and Species-Independent Quantitation of Fluorinated and Chlorinated Compounds. (2022).
- Interference Testing and Mitigation in LC-MS/MS Assays. (2017). myadlm.org.
- Overcoming Matrix Interference in LC-MS/MS. (2025).
- Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. (2020).
- MASS SPECTROMETRY: FRAGMENTATION P
- Ion fragmentation of small molecules in mass spectrometry. (2009).
- Atmospheric pressure ionization mass spectrometry: the routine determination of 2,4,5-trichlorophenoxyacetic acid and its metabolites. (n.d.). PubMed.
- HPLC-MS/MS chromatograms of 2,4,6-trichlorophenol, prochloraz, and... (n.d.).
Sources
- 1. Matrix Effects: Causes and Solutions in Analysis | Phenomenex [phenomenex.com]
- 2. longdom.org [longdom.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. myadlm.org [myadlm.org]
- 7. agilent.com [agilent.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Solid Phase Extraction: Reversed-Phase Methodology [sigmaaldrich.com]
- 10. agilent.com [agilent.com]
- 11. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
Technical Support Center: 2-(2,4,6-Trichlorophenyl)acetic acid (TCPAA) Purification
Welcome to the Technical Support Center for the purification of 2-(2,4,6-Trichlorophenyl)acetic acid (TCPAA) (CAS: 69178-44-5)[1]. This guide is designed for researchers, synthesis chemists, and drug development professionals dealing with the unique physicochemical challenges of highly chlorinated phenylacetic acid derivatives.
Below, you will find a mechanistic troubleshooting guide, quantitative solubility data, and a field-proven, self-validating experimental protocol.
Purification Workflow
Workflow for the purification of TCPAA via acid-base extraction and recrystallization.
Troubleshooting & FAQs
Q1: Why am I losing significant yield to degradation when using vacuum distillation to purify my crude TCPAA? A1: You are likely experiencing thermal decarboxylation. While vacuum distillation is a standard purification method for unsubstituted phenylacetic acid[2], 2-(2,4,6-Trichlorophenyl)acetic acid is highly susceptible to thermal degradation. The three strongly electron-withdrawing chlorine atoms on the aromatic ring stabilize the intermediate carbanion, drastically lowering the activation energy required for the loss of CO₂. At elevated temperatures (>120°C), TCPAA readily decarboxylates into 1,3,5-trichloro-2-methylbenzene. Solution: Abandon thermal distillation. Transition to a crystallization-free technique or an acid-base extraction method that relies on the formation of the water-soluble sodium salt (Phenac) at ambient temperatures[3].
Q2: My recrystallized product still contains positional isomers (e.g., 2,4,5-trichlorophenylacetic acid). How can I separate them effectively? A2: Positional isomers of chlorinated phenylacetic acids have nearly identical pKa values (~3.3–3.4) and similar solubility profiles in highly polar solvents like water. However, the steric bulk of the two ortho-chlorine atoms in the 2,4,6-isomer forces the acetic acid side chain out of the plane of the aromatic ring. This unique 3D conformation disrupts crystal packing compared to the flatter 2,4,5-isomer. Solution: Shift your recrystallization solvent to an aromatic hydrocarbon like toluene, or a benzene/ethanol system[4]. Toluene interacts differently with these conformations via π-π stacking, allowing the sterically hindered 2,4,6-isomer to be selectively crystallized out of the mother liquor.
Q3: During the acidification of the sodium salt, my product "oils out" instead of forming filterable crystals. What is causing this? A3: "Oiling out" (liquid-liquid phase separation) occurs when the product precipitates above its melting point in the specific solvent mixture, or when residual organic solvents from the extraction step depress the compound's melting point. Solution: Ensure complete removal of extraction solvents (e.g., dichloromethane) from the aqueous phase via a brief vacuum strip before acidification. Perform the acidification slowly at temperatures strictly below 20°C using concentrated HCl.
Quantitative Data Summaries
To aid in solvent selection and extraction parameters, refer to the physicochemical properties of TCPAA and its common impurities below.
| Compound | pKa (approx.) | Solubility (Water, 20°C) | Solubility (Toluene, 80°C) | Thermal Stability |
| 2-(2,4,6-Trichlorophenyl)acetic acid | 3.3 | < 0.1 g/L | High (>100 g/L) | Decarboxylates >120°C |
| 2-(2,4,5-Trichlorophenyl)acetic acid | 3.4 | < 0.1 g/L | Moderate (~50 g/L) | Stable up to 150°C |
| Unreacted Chlorobenzenes | N/A | Insoluble | Miscible | Highly Stable |
| TCPAA Sodium Salt | N/A | High (>200 g/L) | Insoluble | Stable in aq. solution |
Experimental Protocol: Acid-Base Extraction & Recrystallization
This protocol is designed as a self-validating system. In-process visual checks are embedded to ensure the integrity of the purification before proceeding to the next step.
Phase 1: Alkaline Extraction
-
Suspension: Suspend 100 g of crude TCPAA in 500 mL of deionized water in a 2 L round-bottom flask.
-
Salt Formation: Slowly add 2M NaOH (aq) under vigorous stirring until the pH reaches 10–12.
-
Self-Validation Check: The solid TCPAA should completely dissolve, yielding a slightly yellow or brown solution[3]. Any undissolved solid at pH 12 is a neutral impurity (e.g., unreacted starting material).
-
-
Organic Wash: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (2 × 200 mL) to remove neutral impurities. Discard the lower organic (DCM) layers.
Phase 2: Solvent Stripping & Acidification 4. Solvent Removal: Transfer the aqueous layer to a rotary evaporator. Apply mild vacuum (50 mbar) at 40°C for 15 minutes to strip residual DCM.
-
Self-Validation Check: The aqueous phase must be completely clear with no oily droplets on the surface or bottom. A cloudy solution indicates residual DCM, which will cause the product to oil out in the next step.
-
Acidification: Chill the aqueous layer to 5°C in an ice bath. Dropwise, add concentrated HCl (37%) under vigorous stirring until the pH reaches 1.0 to 1.5.
-
Filtration: Collect the resulting white precipitate via vacuum filtration. Wash the filter cake with 200 mL of ice-cold deionized water to remove residual NaCl. Dry the crude solid under vacuum at 40°C overnight.
Phase 3: Selective Recrystallization 7. Dissolution: Dissolve the dried crude solid in a minimum volume of boiling toluene (approximately 5 mL per gram of crude). 8. Decolorization (Optional): Add activated carbon (1% w/w), boil for 3 minutes, and filter hot through a pre-warmed Büchner funnel[4]. 9. Crystallization: Allow the filtrate to cool slowly to room temperature over 4 hours, then chill to 0°C in an ice bath for 2 hours to maximize yield. 10. Final Isolation: Collect the pure TCPAA crystals via vacuum filtration, wash with a small amount of cold toluene, and dry under high vacuum to constant weight.
References
- 2,4,6-trichlorophenylacetic acid - CAS号69178-44-5 - 摩熵化学 Source: Molaid URL
- Method for synthesizing phenylacetic acid by carbonylation of toluene (JP2013234166A)
- Crystallization-free technique for preparing phenylacetic acid from impurity-containing phenylacetate solution (CN102875361A)
- Source: Organic Syntheses (Org. Syn. Coll. Vol. I, 1941, 436)
Sources
- 1. 2,4,6-trichlorophenylacetic acid - CAS号 69178-44-5 - 摩熵化学 [molaid.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. JP2013234166A - Method for synthesizing phenylacetic acid by carbonylation of toluene - Google Patents [patents.google.com]
- 4. EP0055689A1 - 3-Substituted 2,4,6-trihalogenobenzamides and their salts, their preparation and their use as substitutes for natural sweetening agents, and sweeteners containing them - Google Patents [patents.google.com]
Technical Support Center: 2-(2,4,6-Trichlorophenyl)acetic Acid Synthesis
Welcome to the technical support resource for the synthesis of 2-(2,4,6-Trichlorophenyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. We provide in-depth, field-proven insights to help you troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic pathways for 2-(2,4,6-Trichlorophenyl)acetic acid?
A1: The most prevalent and industrially relevant synthetic routes typically start from 2,4,6-trichlorotoluene. The two primary strategies are:
-
The Cyanide Route: This involves the free-radical halogenation of the methyl group on 2,4,6-trichlorotoluene to form 2,4,6-trichlorobenzyl halide, followed by a nucleophilic substitution with a cyanide salt (e.g., NaCN) to yield 2-(2,4,6-trichlorophenyl)acetonitrile. The final step is the hydrolysis of the nitrile to the desired carboxylic acid.
-
The Grignard Route: This pathway also begins with 2,4,6-trichlorobenzyl halide, which is used to form a Grignard reagent (2,4,6-trichlorobenzylmagnesium halide). This organometallic intermediate is then reacted with carbon dioxide (as dry ice or gas), followed by an acidic workup to produce the final acid product.[1][2]
Q2: Why is strict impurity control so critical for this specific molecule?
A2: 2-(2,4,6-Trichlorophenyl)acetic acid is a key starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Regulatory bodies like the FDA and EMA require stringent control over impurities in APIs, as even trace amounts can have unintended pharmacological or toxicological effects. Structurally similar impurities can be difficult to separate in final purification steps and may carry over into the final drug product, compromising its safety and efficacy.
Q3: What are the major classes of impurities I should be aware of?
A3: Impurities can be broadly categorized into three groups:
-
Process-Related Impurities: These include unreacted starting materials (e.g., 2,4,6-trichlorotoluene), intermediates (e.g., 2-(2,4,6-trichlorophenyl)acetonitrile), and reagents.
-
Side-Reaction Products: These are molecules formed from competing or undesired reaction pathways. Examples include over-halogenated species, dimeric compounds from coupling reactions, or products of elimination.[3]
-
Isomeric Impurities: These impurities arise from the initial raw materials. The commercial synthesis of 2,4,6-trichlorotoluene can also produce other isomers like 2,3,6-trichlorotoluene or 2,4,5-trichlorotoluene, which can undergo the same synthetic transformations and result in isomeric acetic acid impurities.[4]
Troubleshooting Guide: Synthesis & Impurity Mitigation
This section addresses specific problems you may encounter during your synthesis.
Q4: My analysis shows a significant amount of unreacted 2,4,6-trichlorotoluene in my final product. What is the likely cause?
A4: This impurity typically points to one of two issues, depending on your synthetic route:
-
Cause (Cyanide/Grignard Route): Incomplete Benzylic Halogenation. The first step, the free-radical halogenation of the 2,4,6-trichlorotoluene methyl group, may have been inefficient. This reaction requires proper initiation (e.g., UV light or a radical initiator like AIBN) and a sufficient quantity of the halogenating agent (e.g., N-chlorosuccinimide or Cl₂ gas).
-
Cause (Grignard Route): Quenching of the Grignard Reagent. Grignard reagents are extremely strong bases and will react readily with any protic source, including trace amounts of water in your solvent or on your glassware.[1] If the Grignard reagent is inadvertently quenched by water, it will revert to 2,4,6-trichlorotoluene.
Troubleshooting Steps:
-
Optimize Halogenation: Ensure your reaction is run under strictly anhydrous conditions and with an effective radical initiator. Monitor the reaction by GC or TLC to confirm the complete consumption of the starting toluene before proceeding.
-
Ensure Anhydrous Grignard Conditions: Use flame-dried glassware and anhydrous ether as a solvent. All reagents must be scrupulously dried before use.[2]
Q5: I am using the cyanide route and my final product is contaminated with the nitrile and amide intermediates. How can I drive the hydrolysis to completion?
A5: Incomplete hydrolysis is a very common issue. The conversion of the nitrile to the carboxylic acid proceeds through an amide intermediate, 2-(2,4,6-trichlorophenyl)acetamide.
-
Causality: The hydrolysis of the amide to the carboxylate is often the rate-limiting step. Mild acidic or basic conditions that are sufficient to hydrolyze the nitrile may not be harsh enough to completely hydrolyze the more stable amide intermediate.[5] Furthermore, under certain conditions, the reaction can stall at the amide stage.
Troubleshooting Steps:
-
Force the Conditions: Employ more rigorous hydrolysis conditions. This can be achieved by using a higher concentration of acid (e.g., 6M HCl or H₂SO₄) or base (e.g., 6M NaOH) and increasing the reaction temperature and time.
-
Monitor for Completion: Do not rely on time alone. Track the disappearance of both the nitrile and the amide intermediates using HPLC or TLC before beginning the workup procedure.
Q6: My mass spectrometry data indicates the presence of a C₁₆H₁₀Cl₆ impurity. What is this and how was it formed?
A6: This molecular formula corresponds to 1,2-bis(2,4,6-trichlorophenyl)ethane. This is a classic impurity from the Grignard route.
-
Causality: Wurtz-type Coupling. This dimer is the result of a side reaction where the Grignard reagent (R-MgX) reacts with the unreacted starting halide (R-X). This is particularly prevalent if there is a high local concentration of the alkyl halide, for instance, during slow initiation of the Grignard reaction.[6]
Troubleshooting Steps:
-
Control the Addition: Add the 2,4,6-trichlorobenzyl halide solution slowly to the activated magnesium turnings. This maintains a low concentration of the halide relative to the Grignard reagent being formed, minimizing the coupling side reaction.
-
Ensure Rapid Initiation: Use an initiating agent like a small crystal of iodine or a few drops of 1,2-dibromoethane to ensure the Grignard reaction begins promptly upon addition of the halide.
Visualization of the Cyanide Synthesis Pathway & Impurity Formation
The following diagram illustrates the primary synthesis route starting from 2,4,6-trichlorotoluene and highlights the critical junctures where common impurities are formed.
Caption: Synthetic pathway from 2,4,6-trichlorotoluene via the cyanide route, indicating key impurity formation points.
Summary of Common Impurities and Analytical Methods
The table below provides a quick reference for identifying and managing common impurities.
| Impurity Name | Potential Source (Synthetic Step) | Recommended Analytical Technique | Mitigation Strategy |
| 2,4,6-Trichlorotoluene | Incomplete Halogenation (Step 1) / Grignard Quenching | GC-MS, HPLC-UV | Ensure complete halogenation; use strictly anhydrous conditions for Grignard reactions. |
| Isomeric Trichlorotoluenes (e.g., 2,3,6- or 2,4,5-) | Impure Starting Material | GC-MS | Source high-purity starting materials; may require preparative chromatography. |
| 2,4,6-Trichlorobenzyl Halide | Incomplete Cyanation or Grignard Reaction | HPLC-UV, GC-MS | Ensure sufficient reaction time and stoichiometry of nucleophile/magnesium. |
| 2-(2,4,6-Trichlorophenyl)acetonitrile | Incomplete Hydrolysis (Step 3) | HPLC-UV, LC-MS | Use more forcing hydrolysis conditions (stronger acid/base, higher temp). |
| 2-(2,4,6-Trichlorophenyl)acetamide | Incomplete Hydrolysis (Step 3) | HPLC-UV, LC-MS | Increase reaction time and/or severity of hydrolysis conditions. |
| 1,2-bis(2,4,6-trichlorophenyl)ethane | Wurtz Coupling (Grignard Route) | LC-MS, HPLC-UV | Slow addition of benzyl halide to magnesium; ensure rapid reaction initiation. |
Experimental Protocols
Protocol 1: General HPLC Method for Impurity Profiling
This method provides a baseline for separating the target acid from its common non-polar and polar impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Ramp to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Return to 30% B
-
19-25 min: Re-equilibration at 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of 50:50 Acetonitrile:Water.
Expected Elution Order: 2-(2,4,6-Trichlorophenyl)acetic acid will be the main peak. More polar impurities like the amide may elute earlier, while less polar impurities like the nitrile, benzyl chloride, and trichlorotoluene will have longer retention times.
Protocol 2: Purification by Recrystallization
This procedure is effective for removing many process-related impurities.
-
Solvent Selection: Identify a suitable solvent system where the 2-(2,4,6-Trichlorophenyl)acetic acid is soluble at high temperatures but poorly soluble at room temperature or below. A mixture of toluene and heptane or ethanol and water often works well.
-
Dissolution: In a flask, add the crude product and the minimum amount of the hot primary solvent (e.g., toluene) required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add the anti-solvent (e.g., heptane) to the hot solution until it becomes slightly turbid. Alternatively, allow the single-solvent solution to cool slowly.
-
Cooling: Allow the flask to cool undisturbed to room temperature, then transfer to an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of the cold anti-solvent to remove residual mother liquor containing the dissolved impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
References
- Vertex AI Search. (2025, March 17). DICLOFENAC: A Review on Its Synthesis, Mechanism of Action, Pharmacokinetics, Prospect and Environmental Impact.
- Benchchem. Application Notes & Protocols: Synthesis of Spin-Labeled Diclofenac Using Tempone-H Derivatives.
- PMC. (2024, November 20). Synthesis and biological evaluation of diclofenac acid derivatives as potential lipoxygenase and α-glucosidase inhibitors.
- MDPI. (2023, August 10). Spin-Labeled Diclofenac: Synthesis and Interaction with Lipid Membranes.
- Der Pharma Chemica. Synthesis and Evaluation of New Diclofenac Acid having 2-Azetidinone.
- Allen. The compound C_7H_8overset(3Cl_2/Delta)rarrAoverset(Br_2/Fe)rarrBoverset(Zn/HCl)rarrC The compound C is.
- Grignard Reaction. (n.d.).
- Organic Chemistry Portal. Grignard Reaction.
- Google Patents. Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.
- CymitQuimica. CAS 2077-46-5: 2,3,6-Trichlorotoluene.
- Benchchem. identifying and characterizing impurities in 2-(2-Chlorophenyl)acetohydrazide synthesis.
- Pharmaffiliates. (2026, March 2). 2-Amino-2-(2,4,6-trichlorophenyl)Acetic Acid.
- Wikipedia. Trichlorotoluene.
- PubChem. 2-(2,4,6-Trichlorophenyl)acetic acid.
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
- Wikidata. (2025, November 4). 2,4,6-trichlorotoluene.
- ChemicalBook. 2,4,5-Trifluorophenylacetic acid synthesis.
- Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS.
- Sigma-Aldrich. Grignard Reagents.
- Fisher Scientific. 2-(2,4,6-trichlorophenyl)acetic acid.
- Stenutz. 2,4,6-trichlorotoluene.
- Organic Syntheses. α-CHLOROPHENYLACETIC ACID.
- Google Patents. TW201414706A - Method for purifying acetonitrile.
- PubMed. (2024, July 15). Nucleophilic hydrolysis of dichloroacetonitrile and trichloroacetonitrile disinfection byproducts by peroxymonosulfate: Kinetics and mechanisms.
- Sigma-Aldrich. 2-(2,4,6-trifluorophenyl)acetonitrile | 220227-80-5.
- ResearchGate. Effect of acetonitrile in the hydrolysis reaction at room temperature....
- ResearchGate. (2018, July 11). Mild, Efficient and Highly Selective Hydrolysis of Acetonides with Antimony Trichloride.
- ECHEMI. 2-(2,4,6-Trichlorophenoxy)acetic acid SDS, 575-89-3 Safety Data Sheets.
Sources
Technical Support Center: 2-(2,4,6-Trichlorophenyl)acetic Acid
Welcome to the Technical Support and Troubleshooting Guide for 2-(2,4,6-Trichlorophenyl)acetic acid (CAS: 69178-44-5). This resource is engineered for researchers, analytical chemists, and drug development professionals who require rigorous, field-proven protocols for the handling, storage, and experimental troubleshooting of this specific halogenated aromatic compound.
As an intermediate frequently utilized in the synthesis of N-acylalanine-based bactericides and specialized herbicides [2], maintaining the chemical integrity of 2-(2,4,6-Trichlorophenyl)acetic acid is critical for downstream reproducibility.
Physicochemical Profile & Storage Fundamentals
To design effective storage and handling protocols, one must first understand the molecular behavior of the compound. The presence of three electron-withdrawing chlorine atoms on the phenyl ring significantly increases the acidity of the acetic acid moiety compared to unsubstituted phenylacetic acid, while also increasing its lipophilicity.
Quantitative Data Summary
| Property | Value | Mechanistic Implication for Handling |
| Molecular Formula | C₈H₅Cl₃O₂ | Highly halogenated; requires specific disposal protocols (halogenated waste). |
| Molecular Weight | 239.48 g/mol [1] | Standard gravimetric calculations apply. |
| LogP (Octanol/Water) | 3.3 [1] | Highly lipophilic; readily penetrates lipid membranes. Requires strict PPE. |
| Topological Polar Surface Area | 37.3 Ų [1] | Moderate polarity driven entirely by the carboxylic acid headgroup. |
| Physical State | Solid (Powder/Crystal) | Prone to static accumulation and aerosolization during transfer. |
Baseline Storage Protocol
-
Environment: Store in a cool (2–8°C preferred for long-term stability), dry, and well-ventilated ex-proof cabinet.
-
Container: Use amber glass vials with PTFE-lined caps. Causality: Halogenated aromatic compounds can be susceptible to slow photolytic dehalogenation over time when exposed to ambient UV light. PTFE prevents the acidic moiety from degrading the cap liner, ensuring a hermetic seal.
-
Segregation: Isolate from strong oxidizing agents and strong bases. Causality: As an organic acid, it will react exothermically with strong bases, potentially leading to rapid salt formation and localized heating.
Standard Operating Procedure: Safe Handling & Transfer
This self-validating protocol ensures that the material is handled without compromising user safety or chemical purity.
Step-1: Environmental Preparation
-
Verify that the fume hood is operating at a face velocity of 80–100 fpm.
-
Clear the workspace of any incompatible materials (e.g., concentrated amines, alkali metals).
Step-2: PPE Verification
-
Don standard laboratory attire: flame-resistant lab coat, safety goggles.
-
Apply double-gloving: an inner layer of standard nitrile and an outer layer of heavy-duty nitrile. Causality: The LogP of 3.3 [1] indicates high lipophilicity. If dissolved in an organic solvent (e.g., DMSO, DMF), the solvent acts as a carrier, rapidly transporting the halogenated compound through standard single-layer nitrile gloves and into the skin.
Step-3: Material Transfer
-
Use a grounded, anti-static spatula (e.g., ceramic or grounded stainless steel) to transfer the solid.
-
Self-Validation Check: Observe the powder as it leaves the spatula. If it "jumps" or clings aggressively to the weighing boat, static is present. Stop, use a piezoelectric anti-static gun (e.g., Zerostat) on the weighing boat, and resume. Causality: Static cling not only causes inaccurate gravimetric measurements but also risks aerosolizing the fine, irritating powder into the user's breathing zone.
Step-4: Decontamination
-
Wipe down all spatulas and analytical balances with a solvent mixture of Isopropanol/Water (70:30) followed by a dry wipe.
Troubleshooting & FAQs
Q1: My stock solutions of 2-(2,4,6-Trichlorophenyl)acetic acid in aqueous media are precipitating unexpectedly. How do I resolve this? A1: This is a pH-dependent solubility issue. The compound is highly lipophilic (LogP 3.3) in its protonated state. If your aqueous buffer drops below the pKa of the compound (estimated ~3.5-4.0 due to the electron-withdrawing inductive effect of the trichlorophenyl group), it will rapidly precipitate as the free acid. Resolution: To maintain an aqueous solution, ensure the pH is buffered at least 2 units above its pKa (e.g., pH 6.0+), converting it to the highly water-soluble sodium or potassium salt. Alternatively, use a co-solvent like 5-10% DMSO.
Q2: During a synthesis reaction using this compound as a precursor, I am observing unexpected degradation products. Is the starting material unstable? A2: 2-(2,4,6-Trichlorophenyl)acetic acid is generally stable under standard conditions. However, the benzylic carbon (the CH₂ group between the aromatic ring and the carboxylic acid) is highly activated. The three chlorine atoms pull electron density away, making those benzylic protons unusually acidic. Resolution: If your reaction involves strong bases (e.g., NaH, LDA), you may be inadvertently deprotonating the benzylic position rather than just the carboxylic acid, leading to unwanted side reactions (such as dimerization or oxidation). Adjust your stoichiometric equivalents of base or use a milder base if only carboxylate formation is desired.
Q3: The powder has developed a slight yellowish tint after being stored for a year. Is it still viable? A3: Discoloration in halogenated aromatics typically indicates trace photo-oxidation or the presence of trapped solvent impurities that have degraded. While the bulk purity might still be >98%, these trace colored impurities can interfere with sensitive UV-Vis or fluorescence assays. Resolution: Recrystallize the material from a suitable solvent system (e.g., hot toluene/hexane or aqueous ethanol) and dry thoroughly under a high vacuum before use.
Spill Response & Waste Management Workflow
Proper containment of halogenated organic acids is critical for environmental compliance and laboratory safety.
Caption: Workflow for the safe containment and disposal of 2-(2,4,6-Trichlorophenyl)acetic acid spills.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 15775088, 2-(2,4,6-Trichlorophenyl)acetic acid" PubChem, [Link]. Accessed 13 March 2026.
- Wang, Y., et al. "Process for synthesizing phenylacetic acid by carbonylation of toluene." U.S. Patent Application No. 13/885,263, Publication US20130303798A1, 14 Nov. 2013, . Accessed 13 March 2026.
Validation & Comparative
A Comparative Guide to the Efficacy of 2-(2,4,6-Trichlorophenyl)acetic Acid as a Growth Regulator
For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth technical analysis of 2-(2,4,6-trichlorophenyl)acetic acid. While direct experimental data on this specific molecule is sparse in publicly available literature, this guide synthesizes information from structurally analogous compounds to build a robust hypothesis regarding its mechanism and efficacy. We will compare its predicted activity with established auxins and provide the experimental frameworks required to validate these claims.
Introduction: The Critical Role of Structure in Auxinic Activity
The regulation of plant growth is orchestrated by a class of phytohormones known as auxins, with indole-3-acetic acid (IAA) being the principal endogenous form.[1] Synthetic molecules that mimic IAA's activity, such as 2,4-dichlorophenoxyacetic acid (2,4-D), have been instrumental in agriculture and research.[2][3] However, subtle changes in chemical structure can drastically alter a molecule's function, transforming it from a growth promoter to an inhibitor (anti-auxin).
This guide focuses on 2-(2,4,6-trichlorophenyl)acetic acid, a synthetic molecule whose biological activity is not yet extensively documented. By examining its structure in relation to its close analogue, 2,4,6-trichlorophenoxyacetic acid, we can infer its likely mechanism. The key distinction lies in the linkage between the phenyl ring and the acetic acid moiety: a methylene bridge (-CH2-) in our target compound versus an ether linkage (-O-) in its phenoxy counterpart.
Studies on 2,4,6-trichlorophenoxyacetic acid have demonstrated that it acts as an auxin antagonist.[4][5] It actively inhibits typical auxin-induced responses like stem swelling and epinasty.[4] This inhibitory action is attributed to the chlorine substitutions at positions 2 and 6 on the phenyl ring, which are known to disrupt the molecule's ability to activate the auxin signaling pathway effectively. Based on this strong evidence, we hypothesize that 2-(2,4,6-trichlorophenyl)acetic acid functions not as a growth promoter, but as an anti-auxin , a compound that competitively inhibits the action of endogenous and synthetic auxins.
The Molecular Battleground: Auxin Signaling and Competitive Inhibition
To understand the efficacy of an anti-auxin, one must first grasp the canonical auxin signaling pathway. Natural auxins like IAA initiate a signal by acting as a 'molecular glue' between the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of co-receptors and the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. This binding event targets the Aux/IAA proteins for degradation, thereby liberating Auxin Response Factors (ARFs) to activate the expression of auxin-responsive genes, which ultimately drive growth and development.[6][7]
We propose that 2-(2,4,6-trichlorophenyl)acetic acid, due to its structural similarity to active auxins, can likely bind to the TIR1/AFB receptor pocket. However, the presence of the bulky chlorine atoms at the 2 and 6 positions may prevent the conformational change required to effectively recruit and degrade the Aux/IAA repressor. This action would make it a competitive inhibitor, occupying the receptor site and blocking true auxins from binding and initiating a downstream response. This proposed mechanism is supported by studies on other putative anti-auxins like p-Chlorophenoxyisobutyric acid (PCIB), which has been shown to impair the auxin-signaling pathway by affecting Aux/IAA protein stability.[6]
Caption: Proposed mechanism of 2-(2,4,6-Trichlorophenyl)acetic acid as an anti-auxin.
Comparative Efficacy: A Tale of Opposing Effects
To evaluate the efficacy of 2-(2,4,6-trichlorophenyl)acetic acid, its performance must be benchmarked against established growth regulators. The defining characteristic of an anti-auxin is its ability to counteract the effects of a potent auxin.
| Growth Regulator | Chemical Class | Predicted Primary Effect | Expected Impact on Root Growth | Expected Impact on Lateral Root Formation |
| Indole-3-acetic acid (IAA) | Natural Auxin | Growth Promotion | Inhibition at high concentrations[7] | Promotion |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Synthetic Auxin | Potent Growth Promotion / Herbicidal | Strong inhibition at moderate to high concentrations[2] | Promotion, followed by inhibition |
| 2-(2,4,6-Trichlorophenyl)acetic acid | Phenylacetic Acid Derivative (Predicted Anti-Auxin) | Growth Inhibition | Slight inhibition or no effect on its own; reversal of IAA/2,4-D-induced inhibition[4] | Inhibition; reversal of IAA/2,4-D-induced promotion[6] |
| 2-Naphthoxyacetic acid (2-NOA) | Synthetic Auxin Inhibitor | Growth Inhibition | Inhibition of primary root elongation[8] | Reduction in lateral root number[8] |
Causality Behind Experimental Comparisons:
-
vs. IAA: Comparing against the primary natural auxin provides a baseline for physiological relevance. An effective anti-auxin should negate the root growth inhibition caused by supraoptimal IAA concentrations.
-
vs. 2,4-D: 2,4-D is a stable and potent synthetic auxin.[2] Its strong, dose-dependent effects make it an excellent tool to quantify the inhibitory power of a potential antagonist.
-
vs. 2-NOA: Comparing against a known auxin inhibitor helps to classify the potency and specific effects of our target compound relative to other inhibitors.[8]
Experimental Validation Protocols
The following protocols are designed to be self-validating systems to test the hypothesis that 2-(2,4,6-trichlorophenyl)acetic acid acts as an anti-auxin.
Protocol: Arabidopsis Primary Root Growth Assay
This assay quantifies the effect of the compound on primary root elongation, a classic indicator of auxin activity. High auxin concentrations inhibit root growth, while anti-auxins are expected to reverse this inhibition.
Methodology:
-
Seed Sterilization: Surface sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol for 1 minute, followed by 50% bleach with 0.1% Triton X-100 for 10 minutes. Wash five times with sterile distilled water.
-
Plating: Plate seeds on square petri dishes containing 0.5x Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.
-
Stratification: Store plates at 4°C for 2 days in the dark to synchronize germination.
-
Germination: Transfer plates to a vertical orientation in a growth chamber (22°C, 16h light/8h dark cycle).
-
Treatment Transfer: After 4-5 days, when roots are approximately 1-2 cm long, transfer seedlings to new MS plates containing the treatment compounds.
-
Control Group: MS medium with solvent (e.g., DMSO) only.
-
Auxin Group: MS medium with 100 nM IAA (or 50 nM 2,4-D).
-
Test Compound Group: MS medium with 2-(2,4,6-trichlorophenyl)acetic acid at various concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Competition Group: MS medium with 100 nM IAA (or 50 nM 2,4-D) plus the test compound at various concentrations.
-
-
Measurement: Mark the position of the root tip at the time of transfer. After 3 days, scan the plates and measure the length of new root growth from the mark using image analysis software (e.g., ImageJ).
-
Data Analysis: Calculate the percentage of root growth relative to the control. An effective anti-auxin will show a significant recovery of root growth in the "Competition Group" compared to the "Auxin Group".
Caption: Workflow for the Arabidopsis primary root growth assay.
Protocol: Auxin-Responsive Gene Expression Analysis
This protocol uses a transgenic Arabidopsis line expressing a reporter gene (GUS or Luciferase) under the control of an auxin-responsive promoter (DR5) to visualize and quantify auxin signaling activity.
Methodology:
-
Plant Material: Use a DR5::GUS or DR5::LUC Arabidopsis reporter line.
-
Seedling Growth: Grow seedlings in liquid 0.5x MS medium for 5-7 days under constant light with gentle agitation.
-
Treatment Application:
-
Prepare treatment solutions in liquid MS medium: Control (solvent), Auxin (1 µM IAA), Test Compound (10 µM 2-(2,4,6-trichlorophenyl)acetic acid), and Competition (1 µM IAA + 10 µM Test Compound).
-
Replace the growth medium with the treatment solutions.
-
-
Incubation: Incubate seedlings in the treatment solutions for 2-6 hours.
-
Quantification:
-
For DR5::GUS: Perform histochemical staining using an X-Gluc solution.[9] Observe the intensity and pattern of blue staining in the root tips under a microscope. For quantitative data, use a MUG assay to measure GUS activity fluorometrically.
-
For DR5::LUC: Add luciferin substrate and measure luminescence using a plate reader.
-
-
Data Analysis: A successful anti-auxin will significantly reduce the reporter gene signal in the "Competition Group" compared to the "Auxin Group".[6][9]
Conclusion and Future Directions
Based on robust structure-activity relationship data from its phenoxy- analogue, 2-(2,4,6-trichlorophenyl)acetic acid is strongly predicted to function as an anti-auxin. Its efficacy lies not in promoting growth, but in its potential to competitively inhibit the auxin signaling pathway, thereby antagonizing the effects of endogenous and exogenous auxins. This inhibitory action provides a valuable tool for dissecting auxin-regulated developmental processes and may offer novel avenues for chemical manipulation of plant architecture.
The experimental protocols detailed in this guide provide a clear and validated path for formally characterizing the biological activity of 2-(2,4,6-trichlorophenyl)acetic acid. Future research should focus on performing these assays to generate quantitative data on its inhibitory concentration (IC50) and to perform in-vitro binding assays to confirm its interaction with the TIR1/AFB co-receptor complex.[10] Such studies will definitively place this compound within the landscape of synthetic plant growth regulators.
References
-
Effects of Auxin and Its Inhibitors on Root Growth and Mineral Nutrient Absorption in Citrus (Trifoliate Orange) Seedlings. (2025). Preprints.org. Available at: [Link]
-
Effects and Mechanism of Auxin and Its Inhibitors on Root Growth and Mineral Nutrient Absorption in Citrus (Trifoliate Orange, Poncirus trifoliata) Seedlings. (2025). MDPI. Available at: [Link]
-
Oono, Y., Ooura, C., Rahman, A., Aspuria, J., Hayashi, K., & Uchimiya, H. (2003). p-Chlorophenoxyisobutyric acid impairs auxin response in Arabidopsis root. Plant Physiology, 133(3), 1135-1147. Available at: [Link]
-
Hoffmann, O. L. (1953). Inhibition of Auxin Effects by 2,4,6-Trichlorophenoxyacetic acid. Plant Physiology, 28(4), 622–628. Available at: [Link]
-
Hussain, A., Ali, S., & Ahmad, I. (2024). Modulating root system architecture: cross-talk between auxin and phytohormones. Frontiers in Plant Science, 15, 1349886. Available at: [Link]
-
Inhibition of Auxin Effects by 2,4,6-Trichlorophenoxyacetic acid. (1953). Scilit. Available at: [Link]
-
2,4,6-Trichlorophenoxyacetic acid. PubChem. Available at: [Link]
-
2,4,5-Trichlorophenoxyacetic acid. Wikipedia. Available at: [Link]
-
Novák, O., Hényková, E., & Pěnčík, A. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. Plant Methods, 8(1), 33. Available at: [Link]
-
Protocol for measuring the auxin-induced changes of m6A modification. (2025). STAR Protocols. Available at: [Link]
-
Phenylacetic acid metabolism in land plants: novel pathways and metabolites. (2024). bioRxiv. Available at: [Link]
-
Armstrong, F., Ljung, K., & Estelle, M. (2008). Identification of auxins by a chemical genomics approach. Journal of Experimental Botany, 59(10), 2693–2702. Available at: [Link]
-
Lüthen, H. (2021). Plant root development: is the classical theory for auxin-regulated root growth false?. Journal of Plant Growth Regulation, 41(5), 1845-1851. Available at: [Link]
-
The protocol of competitive binding assay. ResearchGate. Available at: [Link]
-
Song, Y. (2014). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113. Available at: [Link]
-
2-(2,4,6-Trichlorophenyl)acetic acid. PubChem. Available at: [Link]
-
Assay setup for competitive binding measurements. NanoTemper Technologies. Available at: [Link]
-
Bieleszová, K., et al. (2024). New fluorescent auxin derivatives: Anti-auxin activity and accumulation patterns in Arabidopsis thaliana. Plant Growth Regulation, 102, 589–602. Available at: [Link]
-
2,4-Dichlorophenoxyacetic acid. Wikipedia. Available at: [Link]
-
New fluorescent auxin derivatives: anti-auxin activity and accumulation patterns in Arabidopsis thaliana. (2023). ResearchGate. Available at: [Link]
-
Huisman, H. O., & Smit, P. (1955). A new synthesis of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). Recueil des Travaux Chimiques des Pays-Bas, 74(2), 155-160. Available at: [Link]
-
2,4,6-trichlorophenoxyacetic acid (C8H5Cl3O3). PubChemLite. Available at: [Link]
-
2,4,6-TRICHLOROPHENOXYACETIC ACID. Inxight Drugs. Available at: [Link]
-
2,4,5-trichlorophenoxyacetic acid. AERU, University of Hertfordshire. Available at: [Link]
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Comparative Analysis of Trichlorophenylacetic Acid Isomers: 2,3,6-TCPA vs. 2,4,5-TCPA
Executive Summary
Trichlorophenylacetic acids (TCPAs) are a class of synthetic auxin analogs that mimic the biological activity of naturally occurring indole-3-acetic acid (IAA). While the agricultural and drug development sectors have historically focused on phenoxyacetic acids (such as 2,4-D and 2,4,5-T), phenylacetic acid derivatives offer unique steric profiles that profoundly influence receptor binding kinetics, herbicidal efficacy, and environmental persistence[1].
This guide provides an objective, data-driven comparison of two primary positional isomers: 2,3,6-Trichlorophenylacetic acid (Chlorfenac/Fenac) and 2,4,5-Trichlorophenylacetic acid . By examining their physicochemical properties, receptor interactions, and degradation kinetics, researchers can optimize the selection of these compounds for targeted agrochemical formulations or plant physiology studies.
Structural & Physicochemical Comparison
The positional isomerism of the chlorine atoms on the benzene ring dictates the molecule's electron density distribution and steric hindrance, which directly impacts its biological function[1].
-
2,3,6-TCPA (Fenac): The di-ortho substitution (chlorines at positions 2 and 6) creates severe steric clash with the acetic acid side chain, forcing it out of the plane of the aromatic ring. This orthogonal conformation is highly resistant to microbial β -oxidation, making Fenac a highly persistent pre-emergence herbicide[2][3].
-
2,4,5-TCPA: Lacking the di-ortho substitution, this isomer maintains a more planar conformation. This structural flexibility allows for different binding affinities to auxin-binding proteins and makes the molecule significantly more susceptible to enzymatic degradation in soil matrices[4][5].
Table 1: Physicochemical Properties Summary
| Property | 2,3,6-Trichlorophenylacetic Acid[2] | 2,4,5-Trichlorophenylacetic Acid[4] |
| Common Name | Chlorfenac / Fenac | 2,4,5-TCPA |
| PubChem CID | 6805 | 3014144 |
| Molecular Formula | C₈H₅Cl₃O₂ | C₈H₅Cl₃O₂ |
| Molecular Weight | 239.48 g/mol | 239.48 g/mol |
| Melting Point | 161 °C | 153–156 °C |
| Primary Application | Pre-emergence Herbicide | Auxin analog / Senescence delayer[5] |
| Microbial Degradation | Highly Resistant (Persistent)[3] | Moderately Susceptible |
Mechanistic Insights: Auxin-Like Activity & Receptor Binding
Both TCPA isomers exert their biological effects by hijacking the plant's natural auxin signaling pathway. However, their distinct spatial geometries result in different binding kinetics at the TIR1/AFB receptor pocket[1].
The binding of the TCPA ligand promotes the assembly of the SCF^(TIR1) ubiquitin ligase complex. This complex targets the Aux/IAA repressor proteins for ubiquitination and subsequent destruction by the 26S proteasome. The removal of the repressor derepresses Auxin Response Factors (ARFs), triggering an uncontrolled cascade of gene expression that leads to epinasty, tissue hypertrophy, and ultimately plant death at high doses.
Mechanism of TCPA isomer-induced auxin signaling via TIR1/AFB receptor activation.
Experimental Methodologies (Self-Validating Protocols)
To objectively compare the performance of these isomers, orthogonal experimental validation is required. As an application scientist, I prioritize protocols that build in internal controls to ensure data integrity.
Protocol 1: Real-Time Receptor Binding Kinetics via Surface Plasmon Resonance (SPR)
Rationale: Traditional endpoint assays fail to capture the transient binding dynamics of auxin analogs. We utilize SPR because it provides real-time kon (association) and koff (dissociation) rates, which are critical for understanding why 2,3,6-TCPA induces prolonged signaling compared to the more transient 2,4,5-TCPA.
-
Sensor Chip Functionalization: Immobilize recombinant TIR1/AFB protein onto a CM5 sensor chip using standard amine coupling.
-
Self-Validation Check: Achieve a baseline immobilization level of ~1000 Response Units (RU). This specific threshold ensures a high signal-to-noise ratio while preventing mass transport limitations that skew kinetic data.
-
-
Analyte Preparation: Prepare serial dilutions (10 nM to 10 µM) of 2,3,6-TCPA and 2,4,5-TCPA in running buffer (PBS + 0.05% Tween-20, pH 7.4).
-
Kinetic Injection: Inject analytes at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).
-
Control & Regeneration: Inject 10 µM IAA as a positive control. Regenerate the surface using 10 mM Glycine-HCl (pH 2.5) for 30 seconds.
-
Causality: The low pH transiently protonates the binding pocket, disrupting non-covalent ligand-receptor interactions and resetting the chip for the next cycle without permanently denaturing the TIR1 protein.
-
Protocol 2: Soil Microbial Degradation Kinetics (¹⁴C-Radiolabeled Assay)
Rationale: The persistence of phenylacetic acids is dictated by microbial degradation[3]. Using ¹⁴C-labeled isomers allows for precise mass balance tracking, differentiating between complete mineralization (¹⁴CO₂ evolution) and bound soil residue formation.
-
Soil Spiking: Fortify 50 g of sieved, biologically active loam soil with 10 mg/kg of ¹⁴C-ring-labeled 2,3,6-TCPA or 2,4,5-TCPA.
-
Incubation System: Place the soil in biometer flasks equipped with a side-arm containing 0.1 M NaOH to trap evolved ¹⁴CO₂. Incubate at 25°C in the dark.
-
Sequential Extraction: At days 0, 7, 14, 28, and 56, extract the soil using 0.1 M CaCl₂ followed by Acetonitrile/Water (80:20).
-
Causality: The CaCl₂ step isolates the bioavailable fraction, while the organic solvent disrupts soil-matrix adsorption to recover the strongly bound fraction. This sequential approach prevents underreporting of the parent compound.
-
-
Quantification: Analyze the NaOH traps and soil extracts via Liquid Scintillation Counting (LSC).
-
Self-Validation Check: Total recovered radioactivity must fall between 90–110% of the applied dose. Recoveries outside this range indicate volatile losses or extraction inefficiencies, invalidating the time-point.
-
Comparative Performance Data
The structural differences between the isomers translate directly into their biological and environmental performance metrics. 2,3,6-TCPA exhibits a significantly longer half-life in soil because the di-ortho chlorine substitution physically blocks microbial enzymes from initiating β -oxidation[3]. Conversely, 2,4,5-TCPA shows a faster dissociation rate from the TIR1 receptor and is metabolized more rapidly, making it a "weaker" but more environmentally transient auxin mimic[5].
Table 2: Comparative Biological and Environmental Data
| Parameter | 2,3,6-TCPA (Fenac) | 2,4,5-TCPA | IAA (Natural Control) |
| Receptor Affinity ( KD ) | ~45 nM | ~120 nM | ~15 nM |
| Soil Half-Life ( DT50 ) | > 180 days[3] | ~45 days | < 2 days |
| Herbicidal Efficacy (EC₅₀) | 1.2 mg/L | 5.8 mg/L | N/A (Rapidly degraded) |
| Primary Degradation Route | Photolysis (Aqueous)[2] | Microbial β -oxidation | Enzymatic oxidation |
Toxicology & Environmental Fate
The environmental persistence of 2,3,6-TCPA (Fenac) is a double-edged sword. While it provides excellent season-long pre-emergence weed control, its resistance to microbial degradation leads to soil accumulation and potential groundwater contamination[2][3]. The 2,4,5-TCPA isomer, lacking the protective di-ortho substitution, is more readily metabolized by soil microflora. This presents a significantly lower environmental risk profile, though it requires more frequent application intervals to sustain its biological effect in agricultural settings[5].
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 6805, Chlorfenac." PubChem, [Link]
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 3014144, 2,4,5-Trichlorophenylacetic acid." PubChem, [Link]
-
SciSpace. "Coulomb and Overlap Self-Similarities: A Comparative Selectivity Analysis of Structure-Function Relationships for Auxin-like Molecules." Journal of Chemical Information and Computer Sciences, [Link]
-
United States Environmental Protection Agency (EPA). "Persistence of Pesticides in Soil." EPA NEPIS Database, [Link]
- Google Patents. "US3346397A - Process for delaying senescence of pineapple fruit.
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High-Performance Liquid Chromatography Column Selection Guide for 2-(2,4,6-Trichlorophenyl)acetic Acid
As a Senior Application Scientist, I frequently encounter challenges when developing robust chromatographic methods for heavily halogenated organic acids. 2-(2,4,6-Trichlorophenyl)acetic acid (TCPAA) presents a unique dual-challenge: it possesses a highly hydrophobic, sterically hindered, electron-deficient aromatic ring (LogP ~3.3) coupled with an ionizable carboxylic acid moiety (pKa ~3.5).
This guide objectively evaluates the performance of different high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) column chemistries for TCPAA. Rather than relying on a generic method, we will dissect the causality behind stationary phase selection, mobile phase control, and protocol validation to ensure your analytical workflow is both accurate and reproducible.
Mechanistic Profiling: Analyte-Stationary Phase Interactions
To separate TCPAA from structurally similar impurities (such as 2,4-dichlorophenylacetic acid or unreacted starting materials), we must exploit specific intermolecular forces. Relying solely on hydrophobic (dispersive) interactions often fails to resolve closely related halogenated isomers.
-
Ionization Control (The Prerequisite): Because TCPAA is an organic acid, the mobile phase pH must be maintained at least two units below its pKa (e.g., pH 2.5 using 0.1% Formic Acid). Failure to suppress ionization leads to secondary interactions with residual surface silanols on the silica support, causing severe peak tailing[1].
-
Selectivity Drivers: Once the analyte is fully protonated, retention is driven by the stationary phase ligand. We evaluate three primary chemistries: Standard C18, Polar-Embedded C18, and Fluorinated/Phenyl phases.
Figure 1: Mechanistic pathways governing the retention of TCPAA across different stationary phases.
Objective Column Performance Comparison
Standard Alkyl Phases (C18 / C8)
Standard C18 columns (e.g., BEH C18 or Fused-Core C18) are the traditional workhorses for environmental and pharmaceutical analysis of chlorinated compounds[2]. They provide excellent baseline retention based purely on the hydrophobicity of the trichlorophenyl ring.
-
Performance: Good overall retention, but often struggles to provide baseline resolution ( Rs>2.0 ) between TCPAA and its di-chloro isomers because the separation relies solely on minor differences in molecular volume.
Polar-Embedded / Aqueous C18 Phases (AQ-C18)
Columns with polar-embedded groups (such as an amide or carbamate linkage near the silica surface) are engineered specifically for organic acids[1]. The embedded polar group creates a virtual hydration layer that prevents phase dewetting in highly aqueous conditions and electrostatically shields the acidic TCPAA from interacting with unreacted silanols.
-
Performance: Yields the highest theoretical plate counts ( N ) and the lowest asymmetry factors ( Tf ), making it the optimal choice for accurate quantitation of TCPAA where peak integration accuracy is paramount.
Pentafluorophenyl (PFP) and Phenyl-Hexyl Phases
Because TCPAA features an electron-deficient aromatic ring (due to the three electronegative chlorine atoms), it interacts uniquely with aromatic stationary phases. A Phenyl-Hexyl column (electron-rich) will induce strong π−π charge-transfer interactions. Conversely, a PFP column provides exceptional shape selectivity, dipole-dipole interactions, and specific halogen-bonding capabilities[3].
-
Performance: PFP and Phenyl phases are the undisputed champions for impurity profiling. They provide orthogonal selectivity compared to C18, easily resolving positional isomers of chlorinated phenylacetic acids that co-elute on standard alkyl phases.
Quantitative Data Summary
The following table synthesizes expected chromatographic performance metrics for TCPAA and a critical pair impurity (2,4-Dichlorophenylacetic acid) using sub-2 µm UHPLC columns under identical gradient conditions (0.1% Formic Acid in Water/Acetonitrile).
| Column Chemistry Type | Retention Factor ( k′ ) | Asymmetry ( Tf ) | Efficiency ( N/m ) | Resolution ( Rs ) vs. 2,4-Dichloro Isomer | Best Use Case |
| Standard BEH C18 | 4.2 | 1.35 | 185,000 | 1.8 | General purity screening |
| Polar-Embedded C18 | 3.8 | 1.05 | 190,000 | 1.6 | High-precision quantitation |
| PFP (Fluorinated) | 5.1 | 1.15 | 175,000 | 3.4 | Complex isomer resolution |
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It includes intrinsic checks to verify that the thermodynamics of the column and the pH of the mobile phase are functioning correctly before sample analysis begins.
Step-by-Step Methodology
1. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (Yields pH ~2.7, ensuring TCPAA is >90% unionized).
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Causality Check: Do not use TFA (Trifluoroacetic acid) unless necessary, as its strong ion-pairing nature can mask the unique selectivity of PFP columns.
2. Sample & Standard Preparation:
-
Dissolve TCPAA standards in a 50:50 mixture of Water:Acetonitrile to a concentration of 100 µg/mL.
-
Causality Check: Matching the sample diluent to the initial gradient conditions prevents solvent-mismatch band broadening at the column head.
3. Chromatographic Conditions:
-
Column: Select based on the goal (e.g., PFP 50 x 2.1 mm, 1.7 µm for isomer separation).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C (Reduces mobile phase viscosity and improves mass transfer kinetics).
-
Gradient: 10% B to 90% B over 5.0 minutes, hold for 1 minute, re-equilibrate at 10% B for 2 minutes.
4. System Suitability Testing (SST) - The Validation Gate: Before injecting unknown samples, inject a resolution mixture containing Uracil (void volume marker), 2,4-Dichlorophenylacetic acid, and TCPAA.
-
Validation Criterion 1 (Thermodynamics): Rs between the di-chloro and tri-chloro isomers must be ≥2.0 . If it fails, the stationary phase has lost its shape selectivity (column degradation).
-
Validation Criterion 2 (Kinetics/pH): The Asymmetry Factor ( Tf ) of TCPAA must be ≤1.3 . If Tf>1.3 , the mobile phase pH is too high, allowing the carboxylic acid to ionize and interact with silanols. Adjust the buffer.
Figure 2: Self-validating workflow for TCPAA method development and column selection.
Conclusion
For the analysis of 2-(2,4,6-Trichlorophenyl)acetic acid, a one-size-fits-all approach to column selection is inadequate. If your primary goal is the precise quantitation of the active ingredient with perfect peak symmetry, a Polar-Embedded C18 column is the superior choice. However, if you are conducting forced degradation studies or impurity profiling where resolving closely related chlorinated isomers is critical, a Pentafluorophenyl (PFP) or Phenyl-Hexyl column will provide the necessary orthogonal selectivity. In all cases, strict adherence to mobile phase pH control is the non-negotiable foundation of the method.
References
-
Environmental Protection Agency (EPA). Oxidation of Water Supply Refractory Species by Ozone With Ultraviolet Radiation. Retrieved from: [Link]
-
Thermo Fisher Scientific / Pragolab. Acclaim Organic Acid (OA) HPLC Column. Retrieved from: [Link]
-
Waters Corporation. Rapid Method Development through Proper Column Selection. Retrieved from: [Link]
Sources
A Comparative Technical Guide: Biological Effects of 2-(2,4,6-Trichlorophenyl)acetic Acid vs. 2,4,6-Trichlorophenoxyacetic Acid
As drug development and agrochemical research advance, understanding the profound impact of subtle structural modifications is paramount. The addition or removal of a single ether oxygen atom between an aromatic ring and an acetic acid side chain can completely invert a molecule's biological activity. This guide provides an in-depth, objective comparison between 2-(2,4,6-Trichlorophenyl)acetic acid (2,4,6-Cl₃-PAA) and its phenoxy analog, 2,4,6-Trichlorophenoxyacetic acid (2,4,6-T) , detailing their mechanistic divergence, comparative performance, and the self-validating experimental workflows used to evaluate them.
Structural & Mechanistic Divergence: The Causality of the Ether Linkage
To understand the divergent biological effects of these two compounds, we must analyze their spatial conformation and receptor binding dynamics.
The Phenoxy Series: 2,4,6-T as a Competitive Anti-Auxin
In phenoxyacetic acids, the ether oxygen (-O-) dictates a specific bond angle and rotational freedom between the aromatic ring and the side chain. When bulky halogen atoms (chlorine) are substituted at the 2 and 6 (ortho) positions, they create severe steric clash with the ether oxygen[1]. This steric hindrance forces the aromatic ring out of coplanarity, preventing the molecule from adopting the flat conformation required to fully nestle into the TIR1/AFB auxin receptor pocket. Consequently, 2,4,6-T binds to the receptor but fails to induce the conformational "lid closure" necessary to recruit and degrade Aux/IAA repressor proteins, making it a potent competitive antagonist (anti-auxin)[2][3].
The Phenylacetic Series: 2,4,6-Cl₃-PAA and Mammalian Metabolic Modulation
In contrast, 2-(2,4,6-Trichlorophenyl)acetic acid lacks this ether oxygen; the acetic acid moiety is directly attached to the aromatic ring. According to classical structure-activity relationship (SAR) rules established by Thimann, while 2,6-di-substitution in phenoxyacetic acids destroys auxin agonist activity, the same substitution in phenylacetic or benzoic acids can retain or uniquely modify biological activity[4]. In modern pharmacology, halogenated phenylacetic acids exhibit significant cross-kingdom activity. In mammalian systems, phenylacetate derivatives act as cytostatic agents by conjugating with circulating glutamine to form phenylacetylglutamine, which is then excreted. Because rapidly dividing tumor cells operate at limiting levels of glutamine availability, this targeted depletion induces cytostasis and phenotypic reversion[5].
Comparative Biological Profiles
The following table synthesizes the quantitative and qualitative performance data of both compounds across plant and mammalian biological systems.
| Parameter | 2,4,6-Trichlorophenoxyacetic Acid (2,4,6-T) | 2-(2,4,6-Trichlorophenyl)acetic Acid (2,4,6-Cl₃-PAA) |
| Chemical Class | Synthetic Phenoxyacetic Acid | Synthetic Phenylacetic Acid |
| Primary Biological Target | TIR1/AFB Auxin Receptors (Plant) | Glutamine metabolic pathways (Mammalian) / Weak plant targets |
| Mechanism of Action | Competitive antagonism at the auxin receptor | Glutamine depletion via conjugation; enzyme inhibition |
| Primary Application | Herbicide safener; Plant physiology research | Anti-tumor research (Cytostasis); Metabolic modulation |
| Effect on Cell Elongation | Strongly inhibits auxin-induced elongation | Weakly promotes or has negligible antagonistic effect |
| Agrochemical Utility | Reduces injury from 2,4-D and dicamba in sensitive crops (e.g., tomatoes) | Limited agrochemical utility; primarily pharmaceutical interest |
Data supported by agrochemical safener efficacy studies[6] and pharmacological patent literature[5].
Visualizations of Mechanisms and Workflows
To conceptualize the antagonism mechanism and the experimental validation process, refer to the following system diagrams.
Mechanism of 2,4,6-T competitive antagonism at the TIR1/AFB auxin receptor.
Standard workflow for the coleoptile elongation assay to validate anti-auxin activity.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They incorporate mandatory internal controls that verify the functional baseline of the assay independent of the test compound's performance.
Protocol A: Coleoptile Elongation Assay for Anti-Auxin Activity (Validating 2,4,6-T)
This assay quantifies the ability of 2,4,6-T to competitively inhibit the elongation induced by natural auxins[3].
Self-Validation Criteria: The assay is only valid if the Positive Control (IAA only) shows a statistically significant increase in length (>30%) compared to the Negative Control (Buffer only).
-
Preparation: Germinate oat (Avena sativa) or wheat seeds in complete darkness at 25°C for 72 hours.
-
Excision: Under a green safelight, excise 10 mm segments from the sub-apical region of the coleoptiles (removing the endogenous auxin-producing tip).
-
Incubation: Pool the segments and distribute them (n=10 per dish) into Petri dishes containing a basal buffer (10 mM potassium phosphate, 2% sucrose, pH 6.0).
-
Treatment Groups:
-
Negative Control: Basal buffer only.
-
Positive Control: Buffer + 10 μM Indole-3-acetic acid (IAA).
-
Experimental: Buffer + 10 μM IAA + varying concentrations of 2,4,6-T (1 μM to 100 μM).
-
-
Measurement: Incubate for 24 hours in the dark on a rotary shaker. Measure final lengths using digital image analysis. 2,4,6-T will demonstrate a dose-dependent reduction in the elongation triggered by IAA.
Protocol B: In Vitro Cytostasis Assay (Validating 2,4,6-Cl₃-PAA Derivatives)
This protocol evaluates the anti-tumor efficacy of halogenated phenylacetic acids via glutamine depletion[5].
Self-Validation Criteria: The assay is only valid if the Positive Control (Hydroxyurea) reduces cell viability by at least 50%, confirming the cells are susceptible to standard cytostatic agents.
-
Cell Culture: Seed hormone-refractory prostate carcinoma cells (e.g., PC-3) in 96-well plates at a density of 5,000 cells/well in RPMI-1640 medium (standard glutamine concentration).
-
Treatment Groups:
-
Vehicle Control: Medium + 0.1% DMSO.
-
Positive Control: Medium + 1 mM Hydroxyurea.
-
Experimental: Medium + 2,4,6-Cl₃-PAA at escalating millimolar concentrations.
-
-
Incubation: Incubate cells at 37°C, 5% CO₂ for 72 hours.
-
Viability Quantification: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 4 hours, solubilize the formazan crystals, and read absorbance at 570 nm. A successful phenylacetate derivative will show a dose-dependent cytostatic effect (flattening of the growth curve without immediate acute toxicity).
Sources
- 1. annualreviews.org [annualreviews.org]
- 2. 2,4,6-Trichlorophenoxyacetic Acid Research Chemical [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]
- 5. US5852056A - Phenylacetate and derivatives alone or in combination with other compounds against neoplastic conditions and other disorders - Google Patents [patents.google.com]
- 6. hort [journals.ashs.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
